2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAVXYLXIUCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368721 | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-92-8 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents key quantitative data.
Core Synthesis Pathway
The synthesis of this compound proceeds via the Williamson ether synthesis, an S_N2 reaction involving an alkoxide and an organohalide.[1][2] In this specific synthesis, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more reactive phenoxide.
The overall reaction is as follows:
Caption: Williamson ether synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the reactants and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2,6-Dimethylphenol | 576-26-1 | C₈H₁₀O | 122.16 | White crystalline solid, m.p. 42-46 °C, b.p. 203 °C.[3][4] |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Colorless liquid, b.p. 131 °C. |
| This compound | 37136-92-8 | C₁₀H₁₃BrO | 229.11 | For research use only.[5] |
Experimental Protocol
This protocol is a generalized procedure based on the principles of Williamson ether synthesis and can be optimized for specific laboratory conditions.[6][7][8]
Materials:
-
2,6-Dimethylphenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in the chosen solvent (e.g., ethanol or acetone).
-
Base Addition: Add the base (e.g., sodium hydroxide or potassium carbonate) to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.[6]
-
Addition of Alkylating Agent: Slowly add an excess of 1,2-dibromoethane to the reaction mixture. Using an excess of the dibromoalkane helps to minimize the formation of the bis-ether byproduct.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate.[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[6]
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of the target compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,6-Dimethylphenol for synthesis 576-26-1 [sigmaaldrich.com]
- 4. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and spectral characteristics of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS No. 37136-92-8). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It should be noted that while some data is experimentally determined, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| CAS Number | 37136-92-8 | [1] |
| Boiling Point | 123 °C at 10 Torr | [2] |
| Predicted Boiling Point | 273.5 ± 25.0 °C at 760 mmHg | Predicted |
| Predicted Density | 1.334 ± 0.06 g/cm³ | Predicted |
| Predicted Melting Point | N/A | Data not available |
| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, methanol) | Predicted[3] |
| Predicted LogP | 3.55 | Predicted |
| Predicted Refractive Index | 1.548 | Predicted |
Synthesis Protocol: Williamson Ether Synthesis
The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dimethylphenol to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,2-dibromoethane in an Sₙ2 reaction.
Reaction Scheme
Experimental Procedure
The following is a generalized, detailed protocol for the synthesis of this compound.
Materials:
-
2,6-Dimethylphenol
-
1,2-Dibromoethane (excess)
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the chosen anhydrous solvent.
-
Deprotonation: To the stirred solution, carefully add sodium hydroxide (or for a more reactive approach, sodium hydride in portions). The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the sodium 2,6-dimethylphenoxide.
-
Nucleophilic Substitution: Add an excess of 1,2-dibromoethane to the reaction mixture. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Workflow and Logic Diagrams
The synthesis and purification process can be visualized as a logical workflow.
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (Ar-H): A multiplet in the region of δ 6.9-7.2 ppm, integrating to 3H.
-
Ethoxy Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, integrating to 2H.
-
Bromoethyl Protons (-CH₂-Br): A triplet around δ 3.6-3.8 ppm, integrating to 2H.
-
Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to 6H.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (Ar-C): Peaks in the region of δ 120-160 ppm.
-
Ethoxy Carbon (-O-CH₂-): A peak around δ 68-72 ppm.
-
Bromoethyl Carbon (-CH₂-Br): A peak around δ 30-35 ppm.
-
Methyl Carbons (Ar-CH₃): A peak around δ 15-20 ppm.
IR (Infrared) Spectroscopy
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1250 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Peaks: Loss of the bromoethyl group, and other characteristic fragmentations of the aromatic ether.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with a detailed protocol for its synthesis via the Williamson ether synthesis. The provided spectral predictions can aid in the characterization of this compound. As a versatile chemical intermediate, it holds potential for various applications in organic synthesis and drug discovery.
References
An In-depth Technical Guide to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS 37136-92-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, CAS 37136-92-8. It details its chemical and physical properties, a plausible experimental protocol for its synthesis via Williamson ether synthesis, and its known safety information. Due to a lack of specific studies on this molecule, its potential biological significance is discussed in the context of structurally related bromoalkoxybenzene and bromophenol derivatives, which have shown promise in antioxidant and anticancer research. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.
Chemical and Physical Properties
This compound is an aromatic ether. Its core structure consists of a 1,3-dimethyl-benzene (m-xylene) ring substituted with a 2-bromoethoxy group at the second position. The presence of the bromine atom makes it a useful intermediate for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 37136-92-8 | N/A |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Boiling Point | 123 °C at 10 Torr | N/A |
| Appearance | Not specified (likely a liquid) | N/A |
| SMILES | CC1=C(C(=CC=C1)C)OCCBr | [1] |
| InChI | InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | [1] |
| Predicted XlogP | 3.8 | [1] |
Synthesis
The most probable synthetic route for this compound is the Williamson ether synthesis.[2][3] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2] In this case, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Synthesis Workflow
Plausible Experimental Protocol
The following protocol is adapted from a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.[4]
Materials:
-
2,6-Dimethylphenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol in a suitable solvent like acetone or DMF. Add an excess of a base, such as anhydrous potassium carbonate or sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.[4] Stir the mixture at room temperature for approximately 10-15 minutes.
-
Addition of Alkyl Halide: To the stirred suspension, add an excess of 1,2-dibromoethane.[4] Using an excess of the dihalide helps to favor the mono-alkylation product.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4]
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a suitable eluent system like a mixture of hexane and ethyl acetate to isolate the pure this compound.[4]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dimethylbenzene ring, the methylene protons of the ethoxy group, and the methyl protons. The chemical shifts of the methylene protons adjacent to the oxygen and bromine atoms will be distinct.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the two methyl carbons, and the two methylene carbons of the ethoxy group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.11 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks (M and M+2) of similar abundance. Fragmentation patterns would likely involve the loss of the bromoethyl group or parts of it.[5]
Potential Biological Activity and Applications in Drug Development
Currently, there is no specific information in the scientific literature regarding the biological activity or applications of this compound in drug development. However, the biological activities of structurally related compounds, such as bromophenols and other alkoxybenzene derivatives, have been investigated, suggesting potential areas for future research.
Hypothetical Signaling Pathway of Interest
Given that some bromophenol derivatives exhibit antioxidant and anticancer properties, a hypothetical signaling pathway that could be investigated for this compound is the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.[6]
References
- 1. PubChemLite - 37136-92-8 (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the organic compound 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this document focuses on predicted spectroscopic values and characteristic data for its constituent functional groups. The guide includes tabulated physical and predicted spectral data, generalized experimental protocols for spectroscopic analysis, and a logical workflow for the structural elucidation of similar organic compounds. This information is intended to assist researchers in the identification and characterization of this compound and related molecules.
Introduction
This compound is an organic molecule containing a 1,2,3-trisubstituted benzene ring, an ether linkage, and a primary bromoalkane. These functional groups impart specific spectroscopic signatures that can be used for its identification and structural verification. This guide synthesizes information on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Physicochemical and Predicted Properties
A summary of the known physical and predicted properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational reference for the compound.
Table 1: Physicochemical and Predicted Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem |
| Molecular Weight | 229.11 g/mol | PubChem |
| Predicted XlogP | 3.8 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 141.5 Ų | PubChem[1] |
| Boiling Point | 123°C / 10 Torr | Matrix Scientific[2] |
| CAS Number | 37136-92-8 | Santa Cruz Biotechnology[3] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on the typical spectral ranges of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Ar-H | 6.8 - 7.2 | The three aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. |
| ¹H | -O-CH₂- | 3.5 - 4.5 | Protons on the carbon adjacent to the ether oxygen are deshielded. Expected to be a triplet. |
| ¹H | -CH₂-Br | 3.4 - 3.6 | Protons on the carbon adjacent to the bromine atom are deshielded. Expected to be a triplet. |
| ¹H | Ar-CH₃ | 2.1 - 2.5 | The two methyl groups on the aromatic ring will likely be singlets. |
| ¹³C | C -Br | 25 - 40 | The carbon atom directly bonded to bromine. |
| ¹³C | -O-C H₂- | 60 - 80 | The carbon atom adjacent to the ether oxygen. |
| ¹³C | Ar-C | 120 - 150 | Aromatic carbons typically appear in this region. The number of signals will depend on the symmetry of the substitution pattern. |
| ¹³C | Ar-C H₃ | 15 - 25 | The methyl carbons attached to the aromatic ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium |
| 1250 - 1000 | C-O stretch | Aryl-Alkyl Ether | Strong |
| 850 - 750 | C-H out-of-plane bend | 1,2,3-Trisubstituted Benzene | Strong |
| 690 - 515 | C-Br stretch | Bromoalkane | Medium to Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 228/230 | [M]⁺ | Molecular ion peak. The presence of a pair of peaks with roughly equal intensity (M and M+2) is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| 133 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethoxy side chain. |
| 107/109 | [CH₂CH₂Br]⁺ | Bromoethoxy fragment. |
| 105 | [C₈H₉]⁺ | Loss of the bromoethoxy group and a hydrogen atom. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared): Alternatively, and more commonly in modern laboratories, place a drop of the liquid sample directly onto the crystal of an ATR accessory.
-
Analysis: Obtain a background spectrum of the clean, empty sample holder. Then, place the prepared sample in the instrument and acquire the IR spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.
Workflow for Spectroscopic Identification
The following diagram illustrates a general workflow for the spectroscopic identification of a synthesized organic compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical protocols for this compound. While direct experimental data remains scarce, the information presented herein, based on the well-established spectroscopic characteristics of its constituent functional groups, offers a valuable resource for researchers working on the synthesis, identification, and characterization of this and structurally related molecules. The provided workflow for spectroscopic analysis serves as a general guideline for the structural elucidation of novel organic compounds.
References
In-depth Technical Guide: 1H NMR Spectrum of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. Due to the absence of a publicly available, experimentally verified 1H NMR spectrum for this specific compound in the searched literature, this guide will present a predicted spectrum based on established principles of NMR spectroscopy. The predicted data is crucial for the identification and structural elucidation of this compound in a laboratory setting.
Predicted 1H NMR Spectral Data
The chemical structure of this compound is characterized by a 1,2,3-trisubstituted benzene ring, featuring two methyl groups and a bromo-ethoxy group. The expected 1H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons.
The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These predictions are based on analogous structures and established chemical shift increments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H (2H) | 6.9 - 7.2 | Multiplet | - | 2H |
| Aromatic-H (1H) | 6.8 - 7.1 | Triplet | ~7-8 | 1H |
| O-CH2- (2H) | ~4.2 | Triplet | ~6-7 | 2H |
| Br-CH2- (2H) | ~3.6 | Triplet | ~6-7 | 2H |
| Ar-CH3 (6H) | ~2.3 | Singlet | - | 6H |
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' sequence on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR analysis.
Reactivity of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-(2-bromo-ethoxy)-1,3-dimethyl-benzene with a range of nucleophiles. The presence of a primary alkyl bromide linked to a sterically hindered aromatic ring via an ether bond dictates its reactivity, primarily through nucleophilic substitution and intramolecular cyclization pathways. This document details the expected reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles, supported by generalized experimental protocols, data summaries, and mechanistic diagrams.
Core Reactivity Principles
The key reactive site in this compound is the primary carbon atom attached to the bromine. This makes it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion. The rate and efficiency of these reactions are influenced by the strength of the nucleophile, reaction temperature, and the choice of solvent. For instance, polar aprotic solvents like DMSO or DMF are known to accelerate SN2 reactions. In cases where the nucleophile is part of a substituent on the benzene ring, intramolecular cyclization can be a competing and often favored pathway.
Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis
A classic application for a primary alkyl halide like this compound is the Williamson ether synthesis. This reaction involves the formation of a new ether linkage by reacting the alkyl halide with an alkoxide or a phenoxide. The reaction proceeds via an SN2 mechanism.[1]
Data Summary
| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |
| Sodium phenoxide | 1,3-Dimethyl-2-(2-phenoxyethoxy)benzene | DMF | N/A | 80-100 | >90 (Est.) |
| Sodium ethoxide | 1-(2-Ethoxyethoxy)-2,6-dimethylbenzene | Ethanol | N/A | Reflux | >85 (Est.) |
| 4-Methoxyphenol | 1-(4-Methoxyphenoxy)-2-(2,6-dimethylphenoxy)ethane | Acetone | K₂CO₃ | Reflux | >90 (Est.) |
Note: The yields are estimated based on typical Williamson ether syntheses with primary alkyl bromides.
Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(2-phenoxyethoxy)benzene
-
Preparation of the Nucleophile : In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Alkoxide Formation : Add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Nucleophilic Substitution : To the solution of sodium phenoxide, add this compound (1.0 equivalent) dropwise.
-
Reaction Condition : Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization: Williamson Ether Synthesis Pathway
Caption: General pathway for the Williamson ether synthesis.
Reactions with Nitrogen Nucleophiles and Intramolecular Cyclization
The reaction with nitrogen nucleophiles can lead to the formation of amines. A particularly interesting reaction occurs if the nucleophile is an amino group attached to the ortho position of the phenoxy group, which can lead to intramolecular cyclization to form a benzoxazine ring system. For instance, the synthesis of 2,4-dimethyl-2,3-dihydro-1,4-benzoxazine can be envisioned from an appropriate precursor derived from this compound.
Data Summary
| Nucleophile (Example) | Intermediate Product | Cyclized Product | Solvent | Base | Temperature (°C) | Yield (%) |
| Ammonia | 2-(2-Aminoethoxy)-1,3-dimethylbenzene | - | Ethanol | N/A | 100 | Moderate (Est.) |
| Methylamine | 2-(2-(Methylamino)ethoxy)-1,3-dimethylbenzene | 4-Methyl-2,3-dihydro-1,4-benzoxazine (from a related precursor) | DMF | K₂CO₃ | 120 | Good (Est.) |
Note: Yields are estimated based on analogous intramolecular cyclization reactions.
Experimental Protocol: Intramolecular Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine (Illustrative)
This protocol describes the cyclization of a precursor, which would be synthesized from this compound.
-
Precursor Synthesis : Synthesize N-methyl-2-(2,6-dimethylphenoxy)ethan-1-amine by reacting this compound with an excess of methylamine.
-
Cyclization Setup : In a round-bottom flask, dissolve the precursor amine (1.0 equivalent) in a high-boiling polar aprotic solvent like DMF.
-
Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Condition : Heat the mixture to reflux (around 120-150 °C) and monitor the reaction by TLC.
-
Work-up : Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualization: Intramolecular Cyclization to a Benzoxazine Derivative
Caption: Pathway for the synthesis of a benzoxazine derivative.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, being generally soft and highly nucleophilic, react readily with primary alkyl halides. Thiols, in the presence of a base, will form thioethers. Thiourea can also be used as a sulfur nucleophile.
Data Summary
| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |
| Sodium thiophenoxide | 1,3-Dimethyl-2-(2-(phenylthio)ethoxy)benzene | Ethanol | N/A | Reflux | High (Est.) |
| Potassium thioacetate | S-(2-(2,6-Dimethylphenoxy)ethyl) ethanethioate | Acetone | N/A | Reflux | High (Est.) |
| Thiourea | 2-(2-(2,6-Dimethylphenoxy)ethyl)isothiouronium bromide | Ethanol | N/A | Reflux | Good (Est.) |
Note: Yields are estimated based on typical reactions of primary alkyl bromides with sulfur nucleophiles.
Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(2-(phenylthio)ethoxy)benzene
-
Nucleophile Preparation : Thiophenol (1.0 equivalent) is dissolved in ethanol, and sodium ethoxide (1.0 equivalent) is added to generate the sodium thiophenoxide in situ.
-
Substrate Addition : this compound (1.0 equivalent) is added to the solution of the nucleophile.
-
Reaction Condition : The reaction mixture is heated to reflux and monitored by TLC.
-
Work-up : After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ether.
-
Purification : The organic extracts are washed with water, dried over magnesium sulfate, and concentrated. The product is purified by distillation or chromatography.
Visualization: Reaction with a Sulfur Nucleophile
Caption: General reaction with a sulfur nucleophile.
Reactions with Carbon Nucleophiles: Malonic Ester Synthesis
The substrate can serve as an alkylating agent for carbanions, such as the enolate derived from diethyl malonate. This is a powerful C-C bond-forming reaction.[2]
Data Summary
| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |
| Diethyl malonate | Diethyl 2-(2-(2,6-dimethylphenoxy)ethyl)malonate | Ethanol | NaOEt | Reflux | Good (Est.) |
| Ethyl acetoacetate | Ethyl 2-(2-(2,6-dimethylphenoxy)ethyl)-3-oxobutanoate | Ethanol | NaOEt | Reflux | Good (Est.) |
Note: Yields are estimated based on standard malonic ester synthesis procedures.
Experimental Protocol: Synthesis of Diethyl 2-(2-(2,6-dimethylphenoxy)ethyl)malonate
-
Enolate Formation : In a flask equipped with a reflux condenser, sodium metal (1.0 equivalent) is dissolved in absolute ethanol to form sodium ethoxide.
-
Addition of Malonic Ester : Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution.[2]
-
Alkylation : this compound (1.0 equivalent) is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up : The ethanol is removed by distillation. The residue is cooled, and water is added. The mixture is then extracted with ether.
-
Purification : The ethereal layer is washed with water, dried, and the solvent is evaporated. The resulting product can be purified by vacuum distillation.
Visualization: Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis.
Conclusion
This compound is a versatile substrate for a variety of nucleophilic substitution reactions. Its primary alkyl bromide moiety readily undergoes SN2 displacement with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles. Furthermore, its structure allows for the potential of intramolecular cyclization reactions to form heterocyclic systems of interest in medicinal chemistry. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve a diverse array of chemical transformations, making it a valuable building block in organic synthesis.
References
Technical Guide: Stability and Storage of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS No. 37136-92-8). Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally analogous compounds and established principles of chemical handling to provide best-practice recommendations.
Compound Overview
-
Chemical Name: this compound
-
CAS Number: 37136-92-8
-
Molecular Formula: C₁₀H₁₃BrO
-
Molecular Weight: 229.11 g/mol
-
General Classification: Aromatic ether, Bromoalkane. Identified as an irritant by suppliers.
Stability Profile
Potential degradation pathways for this class of compounds may involve:
-
Hydrolysis: Cleavage of the ether linkage, particularly in the presence of strong acids or bases, although this is generally less facile for aryl ethers compared to alkyl ethers.
-
Nucleophilic Substitution: The bromo- group on the ethoxy chain is susceptible to substitution by nucleophiles.
-
Oxidation: While the aromatic ring is generally stable, the benzylic positions and the ether linkage could be susceptible to oxidation under harsh conditions.
Key factors that can adversely affect the stability of this compound include exposure to heat, moisture, and strong oxidizing agents[1].
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are compiled from safety data for analogous compounds and general laboratory best practices.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential decomposition reactions. Avoidance of excessive heat is critical. |
| Atmosphere | Store in a well-ventilated area[1]. | Prevents the accumulation of potentially harmful vapors. |
| Container | Keep container tightly closed and upright[1]. | Protects the compound from atmospheric moisture and contamination. |
| Light Exposure | Store in a light-resistant container (e.g., amber glass). | Although not explicitly documented, aromatic compounds can be sensitive to light. Protection from UV and visible light is a prudent measure. |
| Incompatibilities | Avoid strong oxidizing agents, heat, sparks, and open flames[1]. | To prevent potentially vigorous or hazardous reactions. |
Experimental Protocols: Stability Assessment
For researchers requiring documented stability data, the following general protocol outlines a systematic approach to evaluating the stability of this compound.
Objective: To assess the stability of the compound under various stress conditions to determine its shelf-life and identify potential degradation products.
Methodology:
-
Initial Characterization (t=0):
-
Obtain a high-purity sample of this compound.
-
Perform a complete analytical characterization, including purity assessment by a stability-indicating method (e.g., HPLC or GC), and structural confirmation (e.g., NMR, MS). This serves as the baseline reference.
-
-
Sample Preparation:
-
Aliquot the compound into multiple vials suitable for the intended storage conditions.
-
If studying stability in solution, use a high-purity, inert solvent and prepare solutions at a known concentration.
-
-
Forced Degradation Studies:
-
Expose samples to a range of accelerated stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Hydrolytic Stress: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room and elevated temperatures.
-
Oxidative Stress: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Exposure to a controlled light source according to ICH Q1B guidelines.
-
-
-
Long-Term Stability Study:
-
Store samples under the recommended storage conditions for an extended period (e.g., 12, 24, 36 months).
-
-
Analysis at Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term studies; shorter intervals for forced degradation), withdraw samples.
-
Analyze the samples using the established stability-indicating method to determine the remaining concentration of the parent compound and to detect, quantify, and identify any degradation products.
-
Logical Workflow for Storage and Handling
The following diagram outlines the recommended workflow for the safe receipt, storage, and handling of this compound in a laboratory setting.
Caption: Recommended workflow for the safe receipt, storage, and handling of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-(1,3-Dimethylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the precursor molecule, 2-(1,3-dimethylphenoxy)ethanol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the necessary reagents, a detailed experimental protocol, safety considerations, and methods for purification and characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
2-(1,3-Dimethylphenoxy)ethanol is an aromatic ether that holds potential as a precursor or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a substituted aromatic ring linked to an ethanol moiety via an ether bond, provides a versatile scaffold for further chemical modification. The reliable and efficient synthesis of this precursor is therefore of significant interest to the scientific community.
The most common and effective method for preparing such aryl ethyl ethers is the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide, in this case, 2-chloroethanol.[1][3] This guide will provide a detailed, step-by-step protocol for this synthesis, along with crucial safety and handling information for all chemicals involved.
Reaction Scheme & Mechanism
The synthesis of 2-(1,3-dimethylphenoxy)ethanol is achieved through the Williamson ether synthesis. The overall reaction is depicted below:
Scheme 1: Synthesis of 2-(1,3-dimethylphenoxy)ethanol
The mechanism involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group of 3,5-dimethylphenol is abstracted by a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium 3,5-dimethylphenoxide.
-
Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in a backside attack, displacing the chloride leaving group. This concerted step results in the formation of the ether linkage.[1]
Materials and Reagents
The following table summarizes the key physical and chemical properties of the necessary reagents. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Hazards |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.17 | 222 | 61-64 | ~1.0 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[4][5][6][7][8][9] |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 129 | -89 | 1.201 | Flammable liquid and vapor, fatal if swallowed, in contact with skin, or if inhaled.[1][10][11][12][13][14][15][16][17][18] |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 | 2.13 | Causes severe skin burns and eye damage.[19][20][21][22][23][24][25][26] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 | Extremely flammable liquid and vapor, harmful if swallowed, may cause drowsiness or dizziness.[2][3] |
Experimental Protocol
This protocol is based on established procedures for Williamson ether synthesis involving substituted phenols.
4.1. Formation of Sodium 3,5-dimethylphenoxide
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 12.22 g (0.1 mol) of 3,5-dimethylphenol and 100 mL of a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[1]
-
Stir the mixture at room temperature until the 3,5-dimethylphenol has completely dissolved.
-
Carefully add 4.4 g (0.11 mol) of solid sodium hydroxide pellets to the solution. A slight exotherm may be observed.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.
4.2. Williamson Ether Synthesis
-
Slowly add 8.86 g (0.11 mol) of 2-chloroethanol to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
4.3. Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with 3 x 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 2 x 100 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 3,5-dimethylphenol.
-
Wash the organic layer with 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-(1,3-dimethylphenoxy)ethanol.
Expected Results and Characterization
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methyl protons on the aromatic ring, and the two methylene groups of the ethanol moiety.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: An IR spectrum should display a broad O-H stretch for the hydroxyl group, C-O-C stretching for the ether linkage, and C-H stretches for the aromatic and aliphatic components.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
3,5-Dimethylphenol: Is toxic and corrosive. Avoid skin and eye contact.[4][5]
-
2-Chloroethanol: Is highly toxic and flammable. Avoid inhalation, ingestion, and skin contact.[1][10][11][12][13][14][15][16][17][18]
-
Sodium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care.[19][20][21][22][23][24][25][26]
-
Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity.[2][3]
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and outcomes in the Williamson ether synthesis of 2-(1,3-dimethylphenoxy)ethanol.
Caption: Logical flow of reactants to products in the synthesis.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 2-(1,3-dimethylphenoxy)ethanol via the Williamson ether synthesis. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this valuable precursor for further applications in drug discovery and development. The provided diagrams and tables serve to enhance the clarity and usability of this guide for its intended scientific audience.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acs.org [acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-(2,3-Dimethylphenyl)ethanol | C10H14O | CID 33941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aryl ethyl ethers prepared by ethylation using diethyl carbonate | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-(2,5-Dimethylphenoxy)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. orgchemres.org [orgchemres.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- [webbook.nist.gov]
- 19. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 20. The Williamson Ether Synthesis [cs.gordon.edu]
- 21. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 22. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- [webbook.nist.gov]
- 26. Ethanol, 2-(1-methylethoxy)- [webbook.nist.gov]
Commercial suppliers of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
An In-depth Technical Guide to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: Synthesis, Properties, and Applications in Drug Discovery
For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the burgeoning field of targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 37136-92-8 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Boiling Point | 123°C at 10 Torr | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenol with a haloalkane in the presence of a base.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol:
A general procedure for the synthesis of aryl ethers via Williamson synthesis is as follows. Note that optimization of reaction conditions (e.g., temperature, reaction time) may be necessary to achieve high yields for this specific transformation.
Materials:
-
2,6-dimethylphenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydroxide).
-
Add 1,2-dibromoethane to the reaction mixture. The use of an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product over the bis-ether.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopy | Predicted/Typical Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethoxy group, and the methyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Application in Drug Discovery: A Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[3] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] this compound is a valuable building block for the synthesis of PROTAC linkers.
The bromoethyl group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, while the dimethyl-substituted phenyl ring can provide rigidity and desirable physicochemical properties to the linker. The ether linkage is a common and stable motif in PROTAC linkers.
Caption: General structure of a PROTAC and the role of building blocks in linker synthesis.
The synthesis of a PROTAC using this compound as a linker component would typically involve a multi-step sequence. For instance, the bromine atom can be displaced by a nucleophile on the target protein ligand, followed by modification of the other end of the linker for attachment to the E3 ligase ligand.
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is listed below.
| Supplier |
| Matrix Scientific |
| Santa Cruz Biotechnology |
| P&S Chemicals |
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs. Its straightforward synthesis via Williamson etherification and the reactive handle provided by the bromoethyl group make it an attractive building block for the construction of complex molecules aimed at targeted protein degradation. Further exploration of its utility in various linker architectures will likely contribute to the advancement of this exciting therapeutic modality.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 3. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 2-bromoethyl aryl ethers
The information is sufficient to create the tables, experimental protocols, and safety workflows as requested. I have quantitative data for physical properties and GHS hazard statements. I also have detailed procedural steps for safe handling, emergency response, and a representative synthesis. I can now proceed to structure this information into the required format. I do not need further search actions at this stage.
An In-depth Technical Guide to the Safety and Handling of 2-Bromoethyl Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethyl aryl ethers are a class of organic compounds characterized by an aryl group and a 2-bromoethyl group linked by an ether bond. This structure makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the reactivity of the bromoethyl moiety, which allows for the introduction of the aryloxyethyl group into larger molecules through nucleophilic substitution reactions. Despite their utility, the handling of these compounds requires a thorough understanding of their potential hazards, which include irritation, toxicity, and reactivity. This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for researchers working with 2-bromoethyl aryl ethers.
Hazard Identification and Classification
2-Bromoethyl aryl ethers are classified as hazardous substances. The primary hazards include skin, eye, and respiratory irritation.[2][3] Some compounds in this class are also flammable or combustible liquids and may be harmful if swallowed.[4][5] Many are also lachrymators, substances that cause tearing.[6][7] It is crucial to consult the specific Safety Data Sheet (SDS) for any particular 2-bromoethyl aryl ether before use.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[8] Below is a summary of common classifications for representative compounds.
| Compound | GHS Pictograms | Hazard Statements | Signal Word |
| 2-Phenoxyethyl bromide | GHS07 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5] | Warning |
| 2-Bromoethyl ethyl ether | GHS02, GHS07 | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] | Danger |
| Bis(2-bromoethyl) ether | GHS05, GHS07 | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[10] | Danger |
Physicochemical and Toxicological Data
Quantitative data is essential for a comprehensive risk assessment. The following table summarizes key physical, chemical, and (where available) toxicological properties for common 2-bromoethyl ethers.
| Property | 2-Phenoxyethyl bromide | 2-Bromoethyl ethyl ether | (2-Bromoethyl)benzene |
| CAS Number | 589-10-6[5] | 592-55-2[6] | 103-63-9[11] |
| Molecular Formula | C₈H₉BrO[5] | C₄H₉BrO[9] | C₈H₉Br[11] |
| Molecular Weight | 201.06 g/mol | 153.02 g/mol [9] | 185.06 g/mol [11] |
| Appearance | Colorless Liquid[5] | Colorless Liquid[9] | Clear Colorless to Light Yellow Liquid |
| Boiling Point | 144 °C @ 40 mmHg[3] | 125-127 °C | 210-212 °C |
| Melting Point | 33.5 - 34 °C[3] | N/A | -56 °C |
| Flash Point | 65 °C / 149 °F | 34 °C / 93.2 °F | 85 °C / 185 °F |
| Toxicity | Toxicological properties have not been fully investigated.[3] Harmful if swallowed.[7] | May cause toxic effects if inhaled or absorbed through skin.[9][12] | Harmful if swallowed.[7] |
Safe Handling and Storage
Due to the identified hazards, strict safety protocols must be followed when handling and storing 2-bromoethyl aryl ethers.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.[13][14]
-
Engineering Controls : Always handle 2-bromoethyl aryl ethers in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of vapors.[15][16] Use explosion-proof ventilation and electrical equipment for highly flammable ethers.[4]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[15][16]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][15] Ensure gloves are inspected before use and changed periodically.
-
Respiratory Protection : If working outside a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with appropriate cartridges is necessary.[16]
-
Caption: General workflow for safely handling 2-bromoethyl aryl ethers.
Storage Requirements
Proper storage is critical to maintain chemical stability and prevent accidents.
-
Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][17]
-
Keep containers tightly closed to prevent moisture contamination and evaporation.[15][17]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[12][15]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative 2-bromoethyl aryl ether and procedures for managing spills.
Synthesis Protocol: Williamson Ether Synthesis of 2-Phenoxyethyl bromide
The Williamson ether synthesis is a common and reliable method for preparing ethers.[18] This protocol is adapted from general procedures for SN2 reactions involving phenoxides and alkyl halides.
Reagents and Equipment:
-
Phenol
-
1,2-Dibromoethane (excess)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup : Assemble the reflux apparatus in a chemical fume hood.
-
Reaction Mixture : To the round-bottom flask, add the solvent, phenol, phase-transfer catalyst, and an aqueous solution of sodium hydroxide.
-
Addition of Alkyl Halide : While stirring vigorously, add a stoichiometric excess of 1,2-dibromoethane to the mixture.
-
Reflux : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up : Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove the base and catalyst. Wash with a dilute NaOH solution to remove any unreacted phenol, followed by a final wash with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-phenoxyethyl bromide.
Caption: Workflow for the synthesis of 2-phenoxyethyl bromide.
Emergency and Spill Procedures
Prompt and correct response to a spill is crucial to mitigate hazards.[19]
Minor Spill (in a fume hood):
-
Alert : Alert personnel in the immediate area.
-
Contain : Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[4]
-
Neutralize/Collect : Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of the waste container according to institutional and local regulations.[17]
Major Spill (outside a fume hood) or Personal Exposure:
-
Evacuate : Immediately evacuate the area and alert others.[20] If a fire hazard exists, remove all ignition sources.[17]
-
Isolate : Close the doors to the laboratory to contain the vapors.
-
Seek Help : Contact your institution's emergency response team (e.g., EH&S) and report the incident.[19]
-
Personal Decontamination :
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][21] Seek medical attention.[6]
-
Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[6][21] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Reactivity and Hazardous Decomposition
Understanding the reactivity of 2-bromoethyl aryl ethers is key to preventing hazardous situations.
-
Reactivity : As ethers, they can form salts with strong acids.[12] They are generally inert but can react violently with strong oxidizing agents.[12] The C-Br bond is susceptible to nucleophilic attack, which is the basis of their synthetic utility. They are also alkylating agents, a class of compounds that requires careful handling due to potential health risks.[13]
-
Conditions to Avoid : Avoid heat, flames, sparks, and static discharge.[6]
-
Hazardous Decomposition Products : Upon combustion or thermal decomposition, these compounds may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[4][17]
Conclusion
2-Bromoethyl aryl ethers are important chemical building blocks, but they pose significant health and safety risks that demand respect and careful management. Adherence to the guidelines outlined in this document—including thorough risk assessment, consistent use of engineering controls and PPE, and strict adherence to safe handling and emergency protocols—is paramount for the protection of all laboratory personnel. Always prioritize safety by consulting the specific SDS before beginning any new experimental work.
References
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]
- 11. (2-Bromoethyl)benzene | CAS 103-63-9 | LGC Standards [lgcstandards.com]
- 12. 2-Bromoethyl ethyl ether | 592-55-2 [chemicalbook.com]
- 13. www3.paho.org [www3.paho.org]
- 14. thesafetygeek.com [thesafetygeek.com]
- 15. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 16. nbinno.com [nbinno.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. pogo.ca [pogo.ca]
- 20. gov.uk [gov.uk]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for O-alkylation using 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of ether linkages. These linkages are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This document provides detailed application notes and a generalized experimental protocol for the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as an O-alkylating agent for phenolic substrates. This reagent allows for the introduction of a 2-(2,6-dimethylphenoxy)ethyl moiety onto a phenolic hydroxyl group. The Williamson ether synthesis is the most common and effective method for this transformation, involving the reaction of a phenoxide ion with the alkyl bromide.[1][2]
Principle of the Reaction
The O-alkylation of phenols with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[1][3] The reaction involves two key steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the specific phenol being used. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[3]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom. This attack leads to the displacement of the bromide leaving group and the formation of the desired aryl ether.[4]
Applications in Research and Drug Development
The 2-(2,6-dimethylphenoxy)ethyl moiety introduced by this reagent can be of significant interest in medicinal chemistry and materials science.
-
Medicinal Chemistry: The incorporation of this group can influence a drug candidate's interaction with biological targets. The dimethyl-substituted phenyl ring can engage in hydrophobic or van der Waals interactions within a receptor binding pocket, potentially enhancing potency or selectivity. The ether linkage provides a degree of conformational flexibility.
-
Materials Science: Aryl ethers are important structural motifs in polymers and other advanced materials, contributing to their thermal stability and other physical properties.
Experimental Protocols
The following is a generalized protocol for the O-alkylation of a generic phenol with this compound. The specific conditions may require optimization depending on the reactivity of the phenolic substrate.
Materials:
-
Phenolic substrate (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate with a reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous acetone or DMF (10 mL).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, approx. 56°C; for DMF, a temperature of 80-100°C may be more appropriate) and maintain for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone or dichloromethane.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash it sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl ether.
Data Presentation
The following table summarizes typical reaction parameters for the O-alkylation of phenols with alkyl bromides based on the Williamson ether synthesis. These values should be considered as a starting point for optimization.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Phenol | 1.0 equivalent | The limiting reagent. |
| This compound | 1.0 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the phenol. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 1.5 - 3.0 equivalents | A common and effective base for many phenols. |
| Sodium Hydride (NaH) | 1.1 - 1.2 equivalents | A stronger base, used for less acidic phenols. Requires an anhydrous aprotic solvent. |
| Solvent | ||
| Acetone | Reflux | A good solvent for many Williamson ether syntheses. |
| N,N-Dimethylformamide (DMF) | 80 - 120 °C | A polar aprotic solvent that can accelerate SN2 reactions. |
| Acetonitrile (MeCN) | Reflux | Another suitable polar aprotic solvent. |
| Reaction Time | 4 - 24 hours | Highly dependent on the reactivity of the substrates and the reaction temperature. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. |
| Typical Yield | 70 - 95% | Yields are dependent on the specific substrates and reaction conditions. |
Visualizations
Caption: General workflow for the O-alkylation of phenols.
Caption: Mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for N-alkylation of Amines with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of compounds used in pharmaceuticals, agrochemicals, and materials science. The introduction of an N-[2-(2,6-dimethylphenoxy)ethyl] moiety can significantly influence the physicochemical and pharmacological properties of a molecule. The sterically hindered 2,6-dimethylphenoxy group can impart conformational rigidity and modulate receptor-binding interactions, making this class of compounds interesting for drug discovery programs. For instance, derivatives of N-alkylated 2,6-dialkylanilines are explored in various chemical contexts, including as ligands for metal complexes.
This document outlines a general procedure for the nucleophilic substitution reaction between an amine and 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Experimental Protocols
Due to the absence of specific literature for the title reaction, the following protocols are generalized based on standard procedures for the N-alkylation of amines with alkyl bromides. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or solvent) may be necessary for specific amine substrates.
General Protocol for N-alkylation of a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., Triethylamine)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.1 eq) and the chosen solvent (e.g., Acetonitrile).
-
Add the base (e.g., Potassium Carbonate, 2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
General Protocol for N-alkylation of a Secondary Amine
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired tertiary amine.
-
Confirm the structure of the product by spectroscopic methods.
Data Presentation
The following table summarizes the expected products from the N-alkylation of various amines with this compound. The yields are hypothetical and serve as a general guide. Actual yields will depend on the specific substrate and optimized reaction conditions.
| Amine Substrate | Amine Type | Product Name | Expected Product Structure | Hypothetical Yield (%) |
| Benzylamine | Primary | N-Benzyl-2-(2,6-dimethylphenoxy)ethanamine | 75-85 | |
| Morpholine | Secondary | 4-(2-(2,6-Dimethylphenoxy)ethyl)morpholine | 80-90 | |
| Aniline | Primary | N-(2-(2,6-Dimethylphenoxy)ethyl)aniline | 60-70 | |
| Piperidine | Secondary | 1-(2-(2,6-Dimethylphenoxy)ethyl)piperidine | 85-95 | |
| Cyclohexylamine | Primary | N-(2-(2,6-Dimethylphenoxy)ethyl)cyclohexanamine | 70-80 |
Visualizations
Experimental Workflow
Application Notes and Protocols for S-alkylation of Thiols using 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the S-alkylation of thiols utilizing 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. This reaction is a crucial method for the synthesis of thioethers, which are significant structural motifs in a variety of biologically active compounds and are of considerable interest in medicinal chemistry and drug discovery.[1][2][3] The protocols provided herein are based on established principles of nucleophilic substitution reactions for thioether formation.[4]
Introduction
S-alkylation is a fundamental and widely employed method for the formation of carbon-sulfur bonds, specifically for the synthesis of thioethers.[1][4] This reaction typically involves the nucleophilic attack of a thiol or thiolate anion on an alkyl halide, leading to the displacement of the halide and the formation of a thioether.[4] The reagent this compound serves as an effective electrophile for this transformation, enabling the introduction of a 2-(2,6-dimethylphenoxy)ethyl group onto a sulfur atom. The resulting aryl ether thioether derivatives are of interest as potential scaffolds in the development of novel therapeutic agents.
The general reaction scheme is as follows:
R-SH + Br-CH₂CH₂-O-C₆H₃(CH₃)₂ → R-S-CH₂CH₂-O-C₆H₃(CH₃)₂ + HBr
Where R can be an alkyl or aryl group. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Applications in Drug Discovery
Thioether linkages are prevalent in a wide range of pharmaceuticals and bioactive molecules.[3] The introduction of a thioether moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The specific 2-(2,6-dimethylphenoxy)ethyl moiety introduced by this reagent may confer unique properties to the resulting molecule, making it a valuable building block for creating new chemical entities with potential therapeutic applications.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the S-alkylation of a generic thiol using this compound.
Materials and Reagents
-
Thiol (e.g., thiophenol, benzyl thiol, or other relevant thiol)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Deionized water
-
Brine solution (saturated aqueous NaCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Protocol 1: S-Alkylation using Potassium Carbonate
This protocol is suitable for a wide range of thiols and is generally considered a mild and effective method.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 equivalent) and anhydrous DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether.
Data Presentation
The following table represents hypothetical data for the S-alkylation of various thiols with this compound, illustrating how experimental results would be summarized.
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 60 | 4 | 92 |
| 2 | 4-Methylthiophenol | K₂CO₃ | ACN | 50 | 6 | 88 |
| 3 | Benzyl thiol | NaH | THF | RT | 2 | 95 |
| 4 | Cyclohexanethiol | Et₃N | DMF | 80 | 8 | 75 |
Note: This data is illustrative and not based on actual experimental results.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the S-alkylation experiment.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. 37136-92-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Williamson Ether Synthesis with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, a functional group prevalent in many pharmaceuticals and functional materials.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1][3][4] These application notes provide a detailed protocol for the synthesis of an aryl ether using 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as the primary alkyl halide electrophile and a generic phenol as the nucleophile. The primary nature of the alkyl halide makes it an ideal substrate for the SN2 reaction, minimizing the potential for competing elimination reactions.[2][4]
Reaction Principle
The synthesis involves the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether product.
Reaction Scheme:
Experimental Protocols
This section outlines a general yet detailed procedure for the Williamson ether synthesis with this compound and a representative phenol.
Materials and Reagents
-
This compound (CAS 37136-92-8)[5]
-
Phenol (or a substituted phenol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)[1][6][7]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
General Procedure
-
Preparation of the Phenoxide:
-
To a solution of the chosen phenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (5-10 mL per mmol of phenol) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5-2.0 eq. or NaH, 1.1 eq.).[6][8]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Ether Synthesis:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ether product.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis. Note that optimal conditions may vary depending on the specific phenol used.
| Parameter | Typical Value/Condition | Reference(s) |
| Reactants | ||
| Phenol | 1.0 equivalent | General |
| This compound | 1.0 - 1.2 equivalents | General |
| Reagents & Solvents | ||
| Base | K₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq.) | [6][8] |
| Solvent | DMF or Acetonitrile | [1][6][7] |
| Reaction Conditions | ||
| Temperature | 60 - 100 °C | [1][7] |
| Reaction Time | 2 - 8 hours | [1][6] |
| Yield | ||
| Expected Yield | 60 - 95% | [1][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis protocol described above.
References
- 1. byjus.com [byjus.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scbt.com [scbt.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Phase Transfer Catalysis Reactions of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene utilizing Phase Transfer Catalysis (PTC). This methodology offers significant advantages, including milder reaction conditions, improved yields, and enhanced safety, making it a valuable tool in synthetic chemistry and drug development.
Application Notes
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of this compound, which is soluble in organic solvents, and an inorganic nucleophile (e.g., sodium azide, sodium cyanide) which is soluble in water, PTC enables the transfer of the nucleophilic anion into the organic phase to react with the substrate.
The most common phase transfer catalysts for such applications are quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), and tricaprylmethylammonium chloride (Aliquat 336). These catalysts form a lipophilic ion pair with the nucleophilic anion, allowing it to traverse the phase boundary and react with the organic substrate.
A key application of PTC with this compound is the synthesis of various derivatives through nucleophilic substitution of the bromide. A prominent example is the azidation reaction to form 2-(2-Azido-ethoxy)-1,3-dimethyl-benzene, a precursor for triazoles and other nitrogen-containing heterocycles of interest in medicinal chemistry. The use of PTC for azidation is particularly advantageous as it avoids the need for hazardous and volatile azide reagents and allows for milder reaction conditions, enhancing the safety of the procedure.[1]
Key Advantages of PTC for Reactions of this compound:
-
Increased Reaction Rates and Yields: By bringing the reactants into the same phase, PTC significantly accelerates reaction rates and often leads to higher product yields compared to heterogeneous reactions without a catalyst.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive functional groups.[1]
-
Simplified Work-up Procedures: The biphasic nature of the reaction system simplifies the separation of the organic product from the aqueous phase containing the inorganic salts.
-
Enhanced Safety: For reactions involving potentially hazardous nucleophiles like azide, PTC allows for the use of stable inorganic salts in an aqueous solution, minimizing exposure and handling risks.[1]
-
Cost-Effectiveness: The use of inexpensive inorganic salts and the catalytic nature of the process contribute to the economic viability of this method.
Experimental Protocols
This section provides a detailed protocol for a representative nucleophilic substitution reaction on this compound using phase transfer catalysis: the synthesis of 2-(2-Azido-ethoxy)-1,3-dimethyl-benzene.
Protocol: Synthesis of 2-(2-Azido-ethoxy)-1,3-dimethyl-benzene via Phase Transfer Catalysis
This protocol is based on general procedures for the azidation of alkyl halides using phase transfer catalysis and is adapted for the specific substrate.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Tetrabutylammonium Bromide (TBAB) or Aliquat 336
-
Toluene (or another suitable non-polar organic solvent)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), toluene (5-10 mL per gram of substrate), and the phase transfer catalyst (TBAB or Aliquat 336, 0.05 - 0.10 eq).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium azide (1.5 - 2.0 eq) in deionized water (3-5 mL per gram of sodium azide). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction Initiation: Add the aqueous solution of sodium azide to the vigorously stirring organic mixture in the round-bottom flask.
-
Reaction Conditions: Heat the biphasic mixture to 80-100°C with vigorous stirring. The high stirring rate is crucial to maximize the interfacial area between the two phases.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Product:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product, 2-(2-Azido-ethoxy)-1,3-dimethyl-benzene, can be purified further by vacuum distillation or column chromatography if necessary.
-
Data Presentation
The following table summarizes typical quantitative data for the phase transfer-catalyzed azidation of an alkyl bromide, which can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Value/Range | Reference/Note |
| Substrate | This compound | - |
| Nucleophile | Sodium Azide (NaN₃) | 1.5 - 2.0 equivalents |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | 0.05 - 0.10 equivalents |
| Solvent System | Toluene/Water | Biphasic system |
| Temperature | 80 - 100 °C | Optimization may be required |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC |
| Expected Yield | > 90% | Based on similar PTC azidations |
Mandatory Visualization
Reaction Pathway Diagram
Caption: Phase Transfer Catalysis Reaction Pathway for Azidation.
Experimental Workflow Diagram
Caption: Experimental Workflow for PTC Azidation Synthesis.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as a key intermediate in the synthesis of pharmaceutically active compounds. This versatile building block is particularly valuable for introducing the 2-(2,6-dimethylphenoxy)ethoxy moiety into target molecules, a structural feature present in a variety of investigational therapeutic agents.
The primary application highlighted is the synthesis of advanced anticonvulsant and analgesic drug candidates. The bromo-ethoxy group serves as a reactive handle for nucleophilic substitution, allowing for the straightforward coupling with various amine-containing pharmacophores.
Application: Synthesis of Novel Anticonvulsant Agents
Introduction:
A promising class of anticonvulsant agents features a core structure combining the 2,6-dimethylphenoxy group with an aminoalkanol side chain via an ethoxy linker. One such potent candidate is (R)-(-)-2-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethylamino}propan-1-ol . This compound and its analogs have demonstrated significant activity in preclinical models of epilepsy. The key synthetic step in the preparation of these molecules is the alkylation of an appropriate aminoalkanol with this compound.
Reaction Principle:
The synthesis proceeds via a standard nucleophilic substitution reaction (SN2 mechanism). The nucleophilic amine of the aminoalkanol attacks the electrophilic carbon of the bromo-ethoxy group, displacing the bromide leaving group to form a new carbon-nitrogen bond.
Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-2-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethylamino}propan-1-ol
This protocol describes the synthesis of a potential anticonvulsant agent from this compound and (R)-(-)-2-aminopropan-1-ol.
Materials:
-
This compound (CAS: 37136-92-8)[1]
-
(R)-(-)-2-aminopropan-1-ol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if required for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), (R)-(-)-2-aminopropan-1-ol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the starting bromo-compound.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 82°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system) until the starting material (this compound) is consumed. This typically takes 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key parameters for the synthesis of (R)-(-)-2-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethylamino}propan-1-ol.
| Parameter | Value | Notes |
| Starting Material | This compound | Key intermediate providing the 2-(2,6-dimethylphenoxy)ethoxy moiety. |
| Nucleophile | (R)-(-)-2-aminopropan-1-ol | Chiral building block forming the aminoalkanol side chain. |
| Base | Potassium Carbonate (K₂CO₃) | Acts as a scavenger for the HBr generated during the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for SN2 reactions. |
| Reaction Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion, should be monitored by TLC. |
| Typical Yield | 75-90% | Expected yield after purification. |
| Purity | >98% | Achievable with standard purification techniques like column chromatography. |
Visualizations
The following diagrams illustrate the synthetic workflow and the molecular pathway for the synthesis of the target pharmaceutical intermediate.
Caption: Experimental workflow for the synthesis.
Caption: Chemical transformation pathway.
References
Application Notes and Protocols: Incorporating a Phenoxy-Ethyl Linker via 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as a key reagent for introducing a phenoxy-ethyl linker into molecules of interest. This bifunctional linker is of significant interest in medicinal chemistry and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other molecular probes where precise spatial orientation of functional moieties is critical.
Introduction
This compound (CAS No: 37136-92-8) is a valuable synthetic building block for introducing a phenoxy-ethyl linker.[1][2] The presence of a reactive bromoethyl group allows for facile nucleophilic substitution reactions, while the substituted phenyl ring can provide conformational rigidity and potential for advantageous pi-stacking interactions within biological systems.[3] This linker is particularly useful for connecting a protein-of-interest (POI) ligand to an E3 ligase ligand in the design of PROTACs.[4][5][6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 123 °C at 10 Torr |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM, THF) |
Applications in Drug Discovery and Development
The phenoxy-ethyl linker derived from this compound can be incorporated into various molecular architectures to:
-
Construct PROTACs: Spatially separate the warhead (targeting the protein of interest) from the E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex for targeted protein degradation.[4][5]
-
Develop Novel Therapeutics: Introduce a flexible yet defined linker in molecules designed to interact with multiple binding sites on a target protein or between different proteins.
-
Synthesize Molecular Probes: Create fluorescently labeled or biotinylated probes for studying biological systems.
Experimental Protocols
The primary method for incorporating the phenoxy-ethyl linker using this compound is through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis or an N-alkylation.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the reaction of a phenolic compound with this compound to form an ether linkage.
Materials:
-
Phenolic substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
This protocol outlines the reaction of a primary or secondary amine with this compound.
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous DMF or MeCN.
-
Add potassium carbonate (2.0 eq) or DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative, albeit hypothetical, quantitative data for the incorporation of the phenoxy-ethyl linker with various nucleophiles. Actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 70 | 12 | 85 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 8 | 92 |
| Benzylamine | K₂CO₃ | MeCN | 50 | 16 | 78 |
| Morpholine | DIPEA | DMF | 60 | 24 | 75 |
| Thiophenol | K₂CO₃ | DMF | RT | 6 | 95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for incorporating the phenoxy-ethyl linker.
Caption: General workflow for linker incorporation.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where a PROTAC utilizing the phenoxy-ethyl linker targets a kinase for degradation, thereby inhibiting a signaling pathway.
Caption: PROTAC-mediated kinase degradation.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 37136-92-8 (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of aryl ethers and related compounds through the coupling of phenols with various partners. The protocols outlined herein cover three widely utilized palladium- and copper-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation. These methods are indispensable in medicinal chemistry and materials science for the construction of C-O bonds.
Overview of Phenol Coupling Methodologies
The formation of a carbon-oxygen bond between a phenol and an aryl group is a cornerstone of modern synthetic chemistry. Three primary methods have emerged as the most robust and versatile for achieving this transformation:
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a phenol. This method is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than traditional methods. The use of bulky, electron-rich phosphine ligands is crucial for high catalytic activity.
-
Chan-Lam C-O Coupling: A copper-catalyzed cross-coupling of a phenol with a boronic acid. A key advantage of the Chan-Lam coupling is its ability to be performed under aerobic conditions, often at room temperature, making it an operationally simple procedure.[1]
-
Ullmann Condensation: One of the earliest methods for diaryl ether synthesis, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2] While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have led to the development of milder protocols using ligands to facilitate the reaction.[3]
The choice of method often depends on the specific substrates, functional group compatibility, and desired reaction conditions. The following sections provide detailed protocols and comparative data to aid in the selection and execution of the most appropriate method for a given synthetic challenge.
Buchwald-Hartwig C-O Coupling of Phenols
The Buchwald-Hartwig C-O coupling reaction is a powerful tool for the synthesis of diaryl ethers. The use of specialized biarylphosphine ligands has significantly expanded the scope and utility of this transformation, allowing for the coupling of a wide range of phenols and aryl halides under relatively mild conditions.[4]
Experimental Protocol: General Procedure
Materials:
-
Aryl halide (or triflate) (1.0 mmol)
-
Phenol (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the aryl halide and the phenol to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Quantitative Data: Substrate Scope of Buchwald-Hartwig C-O Coupling
The following table summarizes the yields for the coupling of various phenols and aryl halides using a palladium catalyst with a biarylphosphine ligand.
| Entry | Phenol | Aryl Halide | Product | Yield (%) |
| 1 | Phenol | 4-Chlorotoluene | 4-Methylphenyl phenyl ether | 98 |
| 2 | 4-Methoxyphenol | 4-Chlorotoluene | 4-Methoxy-4'-methyl-diphenyl ether | 95 |
| 3 | 4-Nitrophenol | 4-Chlorotoluene | 4-Nitro-4'-methyl-diphenyl ether | 85 |
| 4 | 2,6-Dimethylphenol | 2-Bromotoluene | 2,6-Dimethyl-2'-methyl-diphenyl ether | 92 |
| 5 | Phenol | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl phenyl ether | 96 |
| 6 | 4-Cyanophenol | 4-Bromoanisole | 4-Cyano-4'-methoxy-diphenyl ether | 88 |
Yields are representative and may vary based on the specific catalyst system and reaction conditions used.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the typical experimental workflow and the catalytic cycle for the Buchwald-Hartwig C-O coupling.
Caption: Experimental workflow for Buchwald-Hartwig C-O coupling.
Caption: Catalytic cycle of Buchwald-Hartwig C-O coupling.
Chan-Lam C-O Coupling of Phenols
The Chan-Lam coupling offers an attractive alternative to palladium-catalyzed methods, utilizing a copper catalyst to mediate the reaction between a phenol and a boronic acid.[5] Its operational simplicity and mild reaction conditions are significant advantages.[6]
Experimental Protocol: General Procedure
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., triethylamine or pyridine, 2.0 mmol)
-
Solvent (e.g., dichloromethane (DCM) or methanol, 5 mL)
-
Optional: 4 Å molecular sieves
Procedure:
-
To a round-bottom flask, add the aryl boronic acid, phenol, copper(II) acetate, and optional molecular sieves.
-
Add the solvent and then the base to the flask.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Substrate Scope of Chan-Lam C-O Coupling
The following table presents representative yields for the Chan-Lam coupling of various phenols with aryl boronic acids.
| Entry | Phenol | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Phenyl ether | 88 |
| 2 | 4-Methoxyphenol | Phenylboronic acid | 4-Methoxyphenyl phenyl ether | 92 |
| 3 | 4-Nitrophenol | Phenylboronic acid | 4-Nitrophenyl phenyl ether | 75 |
| 4 | 2-Methylphenol | 4-Methylphenylboronic acid | 2-Methyl-4'-methyl-diphenyl ether | 85 |
| 5 | Phenol | 4-Fluorophenylboronic acid | 4-Fluorophenyl phenyl ether | 82 |
| 6 | 3,5-Dimethylphenol | Phenylboronic acid | 3,5-Dimethylphenyl phenyl ether | 90 |
Yields are representative and may vary depending on the specific reaction conditions and substrates.[7]
Experimental Workflow and Catalytic Cycle
The diagrams below depict the experimental workflow and the proposed catalytic cycle for the Chan-Lam C-O coupling reaction.
Caption: Experimental workflow for Chan-Lam C-O coupling.
Caption: Proposed catalytic cycle for Chan-Lam C-O coupling.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst. While traditional protocols often require high temperatures, modern variations have been developed that proceed under milder conditions, broadening the applicability of this reaction.[8]
Experimental Protocol: General Procedure (Modern Conditions)
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, phenol, copper(I) iodide, ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a Celite® pad.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired diaryl ether.
Quantitative Data: Substrate Scope of Ullmann Condensation
The following table provides an overview of the yields obtained for the Ullmann condensation with a variety of substrates under modern, ligand-accelerated conditions.
| Entry | Phenol | Aryl Halide | Ligand | Yield (%) |
| 1 | Phenol | 4-Iodotoluene | 1,10-Phenanthroline | 91 |
| 2 | 4-Methoxyphenol | 1-Bromo-4-nitrobenzene | N,N-Dimethylglycine | 85 |
| 3 | 4-Chlorophenol | 4-Bromoanisole | N,N-Dimethylglycine | 75[2] |
| 4 | 2,6-Dimethylphenol | 2-Iodotoluene | Picolinic acid | 89[9] |
| 5 | Phenol | 2-Bromopyridine | 1,10-Phenanthroline | 78 |
| 6 | 4-tert-Butylphenol | 1-Iodo-3,5-dimethylbenzene | N,N-Dimethylglycine | 95 |
Yields are representative and can be influenced by the specific ligand, base, and solvent system employed.
Experimental Workflow and Catalytic Cycle
The diagrams below illustrate the experimental workflow and the proposed catalytic cycle for the modern Ullmann condensation.
Caption: Experimental workflow for Ullmann condensation.
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 4. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Solvent Selection in Reactions Involving 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to solvent selection for chemical reactions involving 2-(2-bromo-ethoxy)-1,3-dimethyl-benzene. This primary alkyl halide is a versatile reagent primarily employed in nucleophilic substitution reactions (SN2) to introduce the 2-(2,6-dimethylphenoxy)ethyl moiety into a target molecule. The choice of solvent is a critical parameter that significantly influences the reaction rate, yield, and purity of the desired product. This document outlines the theoretical basis for solvent selection, presents a comparative analysis of suitable solvents, and provides detailed experimental protocols for reactions with common classes of nucleophiles.
Introduction: The Role of the Solvent in SN2 Reactions
The substrate, this compound, possesses a primary carbon atom attached to a good leaving group (bromide), making it an ideal candidate for bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is a one-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.
The solvent plays a crucial role in this process by:
-
Dissolving Reactants: Ensuring that the alkyl halide and the nucleophile are in the same phase to allow for effective molecular collisions.
-
Stabilizing Charged Species: Solvating both the nucleophile and the leaving group, as well as any charged intermediates or transition states.
-
Influencing Nucleophilicity: The extent of solvation of the nucleophile can dramatically impact its reactivity.
For SN2 reactions, the general rule is to use a polar aprotic solvent . These solvents possess a significant dipole moment, which helps to dissolve ionic nucleophiles, but they lack acidic protons (like O-H or N-H bonds). This characteristic is key, as it prevents the formation of a strong solvation shell around the nucleophile, leaving it "naked" and more reactive.
In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a tight solvent cage that hinders its ability to attack the electrophile, thereby slowing down the reaction rate.
Comparative Analysis of Solvents
The selection of an appropriate solvent is a balance between reactant solubility, reaction rate, and practical considerations such as boiling point and ease of removal. The following table summarizes the physical properties of commonly used solvents in reactions involving alkyl halides.
| Solvent | Formula | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant |
| Polar Aprotic | ||||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | -61 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 19 | 1.100 | 47.2 |
| Acetonitrile | CH₃CN | Polar Aprotic | 81.6 | -45.7 | 0.786 | 37.5 |
| Acetone | (CH₃)₂CO | Polar Aprotic | 56 | -95 | 0.791 | 20.7 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | -108.4 | 0.887 | 7.6 |
| Polar Protic | ||||||
| Methanol | CH₃OH | Polar Protic | 64.7 | -97.6 | 0.792 | 32.7 |
| Ethanol | C₂H₅OH | Polar Protic | 78.4 | -114.1 | 0.789 | 24.5 |
| Non-Polar | ||||||
| Toluene | C₇H₈ | Non-Polar | 110.6 | -95 | 0.867 | 2.4 |
Key Recommendations:
-
For High Reactivity: DMF and DMSO are excellent choices for accelerating SN2 reactions due to their high polarity and aprotic nature.
-
For Ease of Removal: Acetonitrile and acetone offer a good balance of polarity and lower boiling points, facilitating their removal post-reaction.
-
For Specific Cases (e.g., Williamson Ether Synthesis): While generally slower, the conjugate alcohol of the alkoxide nucleophile (e.g., ethanol for sodium ethoxide) can sometimes be used as the solvent.
-
Avoid: Non-polar solvents are generally poor choices as they do not adequately dissolve most common nucleophiles. Protic solvents will significantly slow down the reaction rate.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific nucleophile and desired product.
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenoxide Nucleophile
This protocol describes the reaction of this compound with a generic substituted phenol to form a diaryl ether, a common structural motif in pharmaceuticals.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted phenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
Yields for Williamson ether synthesis with primary alkyl halides are typically in the range of 70-95%, depending on the steric hindrance of the nucleophile and the reaction conditions.
Protocol 2: General Procedure for Alkylation of a Secondary Amine
This protocol details the reaction with a secondary amine to form a tertiary amine. Such structures are prevalent in active pharmaceutical ingredients.
Reaction Scheme:
Materials:
-
This compound
-
Secondary Amine (e.g., Pyrrolidine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to form a suspension (concentration typically 0.2-1.0 M).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography.
Visualizing Reaction Logic and Workflow
The following diagrams illustrate the key chemical transformation and a general workflow for conducting and analyzing these reactions.
Caption: SN2 Reaction Mechanism.
Caption: General Experimental Workflow.
Troubleshooting and Side Reactions
The primary competing reaction in syntheses using this compound is E2 elimination . This is more likely to occur with sterically hindered or strongly basic nucleophiles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | - Insufficiently reactive nucleophile- Protic solvent used- Low reaction temperature | - Use a stronger base to generate the nucleophile- Switch to a polar aprotic solvent (DMF, DMSO)- Increase reaction temperature |
| Significant Elimination Byproduct | - Sterically hindered nucleophile- Strongly basic, non-nucleophilic base | - Use a less hindered nucleophile if possible- Lower the reaction temperature- Use a milder base |
| Difficulty in Product Isolation | - High boiling point solvent (DMF, DMSO)- Product is water-soluble | - Perform an aqueous workup to remove the solvent- If product is water-soluble, extract with an appropriate organic solvent multiple times |
By carefully selecting the solvent and reaction conditions based on the principles outlined in these notes, researchers can effectively utilize this compound to synthesize a wide range of valuable molecules.
Application Notes and Protocols for Alkylation Reactions with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromoethyl group tethered to a dimethyl-substituted benzene ring via an ether linkage, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the alkylation of nucleophiles, specifically phenols (O-alkylation) and amines (N-alkylation), using this reagent. The choice of base is critical in these reactions to ensure high yields and selectivity. This guide will explore the use of common bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) under various reaction conditions.
The methodologies described herein are fundamental for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, materials science, and agrochemical research. The resulting ether and amine linkages are prevalent in many biologically active compounds.
O-Alkylation of Phenols: Williamson Ether Synthesis
The reaction of this compound with phenols follows the classical Williamson ether synthesis pathway. In this Sₙ2 reaction, a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new ether bond.
Base Selection and Reaction Conditions
The choice of base and solvent system is crucial for the efficiency of the O-alkylation. While a variety of bases can be employed, carbonate bases are often preferred for their moderate reactivity and ease of handling.
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used base for Williamson ether synthesis. It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. Reactions may require heating to proceed at a reasonable rate.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction times compared to potassium carbonate, a phenomenon sometimes referred to as the "cesium effect".[1] Its greater solubility in organic solvents and the formation of a more "naked" and thus more reactive phenoxide anion contribute to its enhanced performance.[2] Acetonitrile is an excellent solvent for reactions employing cesium carbonate.[2]
Comparative Data for O-Alkylation of Phenols
Due to the lack of specific published data for the alkylation of various phenols with this compound, the following table presents representative data from analogous Williamson ether synthesis reactions to guide base and solvent selection.
| Entry | Phenol | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Benzyl Bromide | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 85 | Analogous Reaction |
| 2 | 4-Methoxyphenol | Benzyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 4 | 95 | [2] |
| 3 | Phenol | 1-Bromobutane | K₂CO₃ (2.0) | DMF | 80 | 8 | 90 | [3] |
| 4 | 2-Naphthol | Benzyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 5 | 96 | [3] |
Experimental Protocol: O-Alkylation of Phenol with this compound using K₂CO₃
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-(2,6-dimethylphenoxy)ethoxy)benzene.
Workflow for O-Alkylation of Phenols
N-Alkylation of Amines
The reaction of this compound with primary or secondary amines is a direct method for the synthesis of N-alkylated products. Similar to O-alkylation, this is an Sₙ2 reaction where the amine acts as the nucleophile. A key challenge in the N-alkylation of primary amines is preventing over-alkylation to form the tertiary amine and even quaternary ammonium salts.
Base Selection and Reaction Conditions
The choice of base is critical to control the extent of alkylation and to deprotonate the amine or the resulting ammonium salt.
-
Potassium Carbonate (K₂CO₃): A mild base often used in polar aprotic solvents like DMF or acetonitrile. It can be effective for the mono-alkylation of anilines and other less basic amines.
-
Cesium Carbonate (Cs₂CO₃): Known to promote mono-N-alkylation with high chemoselectivity, suppressing the formation of dialkylated products.[4] Its solubility and the nature of the cesium cation are thought to contribute to this selectivity.[4]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amine, leading to a highly reactive amide anion. This method is very effective but requires anhydrous conditions and careful handling. Solvents like tetrahydrofuran (THF) or DMF are commonly used.[5]
Comparative Data for N-Alkylation of Amines
As specific data for the reaction with this compound is scarce, the following table provides representative data from analogous N-alkylation reactions.
| Entry | Amine | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | RT | 5 | 85 | [3] |
| 2 | Benzylamine | Benzyl Bromide | Cs₂CO₃ (1.0) | DMF | 60 | 5 | 98 | [4] |
| 3 | Indole | Benzyl Chloride | NaH (1.1) | HMPA | RT | 12 | 90 | [5] |
| 4 | Piperidine | Benzyl Bromide | Al₂O₃-OK | Acetonitrile | 30 | 1 | 85 | [3] |
Experimental Protocol: N-Alkylation of Aniline with this compound using NaH
Materials:
-
Aniline
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv., washed with hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-(2-(2,6-dimethylphenoxy)ethyl)aniline.
Workflow for N-Alkylation of Amines
Conclusion
This compound is a valuable reagent for the synthesis of a variety of ether and amine derivatives. The selection of an appropriate base is paramount to achieving high yields and, in the case of primary amines, controlling selectivity. Cesium carbonate often provides superior results for O-alkylation and selective mono-N-alkylation, while sodium hydride is a powerful base for achieving complete N-alkylation under anhydrous conditions. The protocols and data provided in these application notes serve as a guide for researchers to develop efficient synthetic routes towards their target molecules. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
Welcome to the technical support center for alkylation reactions involving 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, particularly when facing challenges such as low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylation using this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis when the nucleophile is an alkoxide or phenoxide.[1][2] In this reaction, a nucleophile (such as a deprotonated phenol, alcohol, or amine) attacks the carbon atom attached to the bromine, displacing the bromide leaving group to form a new carbon-nucleophile bond.
Q2: Why is my reaction yield low when using this alkylating agent?
A2: Low yields can be attributed to several factors. A significant issue is often the competition with an E2 elimination side reaction, especially if the nucleophile is a strong, sterically hindered base.[3] Other factors include incomplete deprotonation of the nucleophile, suboptimal reaction conditions (temperature, solvent), or degradation of the reagents.[1]
Q3: What are the most common side products I should expect?
A3: The most common side product is the alkene resulting from E2 elimination, which is 2-(vinyloxy)-1,3-dimethylbenzene.[3] If the nucleophile is a phenoxide, C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, can also occur as a minor side product.[1] In the case of amine alkylation, over-alkylation to form quaternary ammonium salts can be an issue.
Q4: How does the choice of base impact the reaction?
A4: The base is critical for deprotonating the nucleophile (e.g., an alcohol or phenol) to make it more reactive.[4] However, a very strong or bulky base can favor the competing E2 elimination reaction, thus reducing the yield of the desired SN2 product.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis to minimize side reactions.[1]
Troubleshooting Guide: Low Yield
Issue: The alkylation reaction with this compound is resulting in a low yield of the desired product.
This guide provides a systematic approach to identifying and resolving the root causes of low product yield.
Step 1: Evaluate the Nucleophile and Base System
Question: Could my choice of nucleophile or base be the problem?
Answer: Yes, the nature of the nucleophile and the base are critical.
-
Nucleophilicity: Ensure your nucleophile is sufficiently deprotonated to be reactive. For phenols and alcohols, this means choosing an appropriate base.
-
Base Strength vs. Steric Hindrance: A common pitfall is using a base that is too strong or sterically hindered, which promotes the E2 elimination side reaction over the desired SN2 pathway.[5]
Recommendations:
-
For O-Alkylation (Phenols/Alcohols):
-
Use a moderately strong, non-bulky base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These are effective for deprotonating phenols without strongly promoting elimination.
-
For less acidic alcohols, a stronger base like sodium hydride (NaH) can be used, but careful temperature control is necessary.[1]
-
-
For N-Alkylation (Amines/N-Heterocycles):
-
Primary and secondary amines can be alkylated directly, but often require a non-nucleophilic base to scavenge the HBr formed.
-
For N-heterocycles like imidazole, K₂CO₃ is a common and effective base.[1]
-
Step 2: Assess the Reaction Conditions
Question: Are my solvent and temperature optimal for this SN2 reaction?
Answer: The reaction environment plays a crucial role in the outcome.
-
Solvent: SN2 reactions are favored by polar aprotic solvents, which can solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[1]
-
Temperature: Higher temperatures can increase the rate of both SN2 and E2 reactions. However, elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
Recommendations:
-
Solvent Choice: Utilize polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1]
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress.[6] Avoid excessively high temperatures that could favor elimination.
Data Presentation
The following tables present illustrative data on how reaction conditions can affect the yield in a typical O-alkylation of a substituted phenol with this compound.
Table 1: Effect of Base on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 85 |
| 3 | NaH | THF | 65 | 12 | 60 |
| 4 | KOtBu | THF | 65 | 12 | <10 (Elimination) |
This is representative data to illustrate trends.
Table 2: Effect of Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | 70 |
| 3 | K₂CO₃ | Toluene | 80 | 12 | 45 |
| 4 | K₂CO₃ | Ethanol | 80 | 12 | 30 |
This is representative data to illustrate trends.
Experimental Protocols
Representative Protocol for O-Alkylation of 4-Nitrophenol
This protocol describes a general procedure for the Williamson ether synthesis using this compound and 4-nitrophenol as the nucleophile.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
This diagram illustrates the desired SN2 pathway and the competing E2 elimination side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products in reactions of this compound with nucleophiles?
A1: Given that this compound is a primary alkyl halide, the primary expected reaction with a good nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. This results in the displacement of the bromide ion by the nucleophile to form a new ether derivative.
Q2: What are the most common side products observed in these reactions?
A2: The two most common side products are the result of elimination (E2) and intramolecular cyclization.
-
Elimination (E2): This is more likely to occur with strong, bulky bases and at higher temperatures. The product of this reaction is 1,3-dimethyl-2-vinyloxy-benzene.
-
Intramolecular Cyclization: Under basic conditions, the phenoxy group can act as an internal nucleophile, leading to the formation of a six-membered ring. This results in the formation of 2,3-dihydro-5,7-dimethyl-1,4-benzoxazine.
Q3: How can I minimize the formation of the elimination side product?
A3: To minimize the E2 elimination product, consider the following:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. If a base is required, use a non-bulky base like sodium hydroxide or potassium carbonate rather than a bulky base like potassium tert-butoxide (KOtBu).
-
Temperature: Keep the reaction temperature as low as reasonably possible, as higher temperatures favor elimination over substitution.
Q4: How can I favor the intramolecular cyclization product?
A4: To favor the formation of 2,3-dihydro-5,7-dimethyl-1,4-benzoxazine, you can employ conditions that promote intramolecular reactions. This typically involves using a suitable base to deprotonate the implicit phenolic hydroxyl group that would be formed upon hydrolysis of the ether, or by designing the reaction to proceed in a way that the cyclization is favored. However, direct intramolecular cyclization from this compound would require cleavage of the ether bond first. A more direct route to benzoxazines involves reacting an ortho-aminophenol with a suitable electrophile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and a significant amount of an alkene byproduct. | The reaction conditions are favoring the E2 elimination pathway. This is often due to the use of a strong, bulky base or elevated reaction temperatures. | 1. Switch to a less sterically hindered base (e.g., NaOH, K₂CO₃). 2. Lower the reaction temperature. 3. Use a more nucleophilic, less basic reagent if possible. |
| Formation of an unexpected cyclic product. | Intramolecular cyclization is occurring. The ortho-position of the phenoxy group is participating in a nucleophilic attack on the electrophilic carbon of the bromoethoxy group. | 1. If this product is undesired, consider using a protecting group on the aromatic ring if applicable. 2. Alternatively, modify the reaction conditions (e.g., solvent, temperature) to disfavor the cyclization kinetics. |
| Reaction is slow or does not proceed to completion. | 1. The nucleophile may not be strong enough. 2. The reaction temperature may be too low. 3. The solvent may not be appropriate for an SN2 reaction. | 1. If possible, use a stronger nucleophile. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a polar aprotic solvent such as DMF or acetonitrile to enhance the rate of the SN2 reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, piperidine, sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and the anhydrous solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substitution product.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathways and the formation of potential side products.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Potential intramolecular cyclization pathway.
Technical Support Center: Purification of Products from 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of alkylation products of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the alkylation of a phenol, and what are the expected main products and side products?
A1: The alkylation of a phenol, such as the reaction involving this compound, is typically a Williamson ether synthesis. This is an S(_N)2 reaction where an alkoxide reacts with a primary alkyl halide. The main product is the desired ether. However, potential side reactions can lead to byproducts. Common byproducts include C-alkylation products, where the alkyl group attaches to the aromatic ring instead of the oxygen, and elimination products (alkenes), especially if the alkyl halide is sterically hindered or the reaction temperature is too high.
Q2: What are the most common impurities I might encounter after the alkylation reaction?
A2: Besides the desired O-alkylated product, your crude mixture may contain:
-
Unreacted Starting Materials: Unreacted 2,6-dimethylphenol (if used as a precursor to the bromoethoxy compound) and the alkylating agent.
-
C-Alkylated Byproducts: Isomeric products where the alkyl group has added to the benzene ring.
-
Elimination Byproducts: Alkenes formed from the alkylating agent, particularly under harsh basic conditions or high temperatures.
-
Inorganic Salts: Formed during the reaction, for example, from the base used (e.g., KBr if K₂CO₃ is used).
Q3: Which purification techniques are most suitable for isolating the desired ether product?
A3: A combination of techniques is often most effective. A typical purification workflow involves:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: To separate the desired product from organic byproducts and unreacted starting materials based on polarity.
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide a good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value ideally between 0.2 and 0.4. For aromatic ethers, common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the solution is too saturated or cools too quickly. Try the following:
-
Add a small amount of the "good" solvent (the one your compound is more soluble in) to the hot solution to reduce saturation.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound if available.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your alkylation product.
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material is consumed. Consider increasing the reaction time or temperature if necessary. |
| Product Loss During Aqueous Workup | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery. |
| Side Reactions (C-alkylation or Elimination) | Optimize reaction conditions to favor O-alkylation. Use a less sterically hindered base, a polar aprotic solvent, and maintain a moderate reaction temperature. |
Issue 2: Difficulty in Separating Product from Impurities by Column Chromatography
| Possible Cause | Suggested Solution |
| Poor Solvent System Selection | Systematically test different solvent systems using TLC to find one that provides optimal separation (target Rf of 0.2-0.4 for the product). Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Common systems include hexane/ethyl acetate and hexane/dichloromethane. |
| Column Overloading | Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 ratio by weight). |
| Co-elution of Impurities | If impurities have similar polarity to your product, consider using a different adsorbent like alumina. Alternatively, a second column with a different solvent system might be necessary. Recrystallization after the column can also remove closely eluting impurities. |
Issue 3: Product Fails to Crystallize or Gives Poor Recovery During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents and solvent pairs (e.g., heptane/ethyl acetate, methanol/water). |
| Presence of Impurities Inhibiting Crystallization | If the crude product is very impure, a preliminary purification by column chromatography is recommended before attempting recrystallization. |
| Product is Too Soluble in the Chosen Solvent | If the product remains in solution even after cooling, the solvent is too good. Try a less polar solvent or a solvent mixture where your product has lower solubility. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A good starting point for aromatic ethers is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds. For example, start with 100% hexane, then move to 98:2 hexane:ethyl acetate, then 95:5, and so on.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Column Chromatography Parameters (Starting Point)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |
| Typical Product Rf | ~0.3 in 10% Ethyl Acetate/Hexane |
| Detection | UV light (254 nm) or staining (e.g., permanganate) |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) and solvent pairs (e.g., hexane/ethyl acetate, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Polarity | Notes |
| Hexane / Heptane | Non-polar | Good for non-polar to moderately polar compounds. |
| Ethanol / Water | Polar | Good for compounds with some polarity. Add water as the anti-solvent. |
| Ethyl Acetate / Hexane | Medium Polarity | A versatile system. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
Visualizations
Caption: General workflow for the purification of the alkylation product.
Caption: Decision-making workflow for purification strategy.
Technical Support Center: Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 2,6-dimethylphenol and 1,2-dibromoethane proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the hydroxyl group of 2,6-dimethylphenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the desired ether.
Q2: What are the recommended starting materials and reagents?
A2: The primary starting materials are 2,6-dimethylphenol and 1,2-dibromoethane. A base is required to deprotonate the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). A suitable solvent is also necessary, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone being common choices.
Q3: What is the optimal temperature range for this reaction?
A3: For many Williamson ether syntheses, a temperature range of 50-100°C is typical.[1] However, the optimal temperature for the synthesis of this compound can be influenced by the choice of base and solvent. It is advisable to start with a moderate temperature (e.g., 60-80°C) and monitor the reaction progress. Higher temperatures can increase the rate of reaction but may also promote the formation of side products, particularly the elimination product (vinyl bromide) and the diaryl ether.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reactions include:
-
Elimination (E2): The phenoxide can act as a base and abstract a proton from 1,2-dibromoethane, leading to the formation of vinyl bromide. This is more prevalent at higher temperatures.
-
Di-substitution: A second molecule of the 2,6-dimethylphenoxide can react with the newly formed this compound to yield 1,2-bis(2,6-dimethylphenoxy)ethane. Using an excess of 1,2-dibromoethane can help to minimize this.
-
C-alkylation: While less common for phenoxides, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 2,6-dimethylphenol. 2. Reaction temperature is too low. 3. Inactive or insufficient alkylating agent (1,2-dibromoethane). 4. Steric hindrance from the two methyl groups on the phenol is slowing the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is dry and of high purity. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 3. Use a fresh bottle of 1,2-dibromoethane and consider using a slight excess. 4. Increase the reaction time and monitor progress by TLC. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the phenoxide. |
| Formation of significant amounts of 1,2-bis(2,6-dimethylphenoxy)ethane (di-substituted product) | The ratio of 2,6-dimethylphenol to 1,2-dibromoethane is too high. | Use a larger excess of 1,2-dibromoethane (e.g., 2-3 equivalents). This will statistically favor the mono-alkylation product. |
| Presence of a significant amount of unreacted 2,6-dimethylphenol | 1. Insufficient base. 2. Reaction time is too short. | 1. Ensure at least one equivalent of base is used relative to the 2,6-dimethylphenol. 2. Extend the reaction time and monitor the consumption of the starting material by TLC. |
| Formation of elimination byproducts | The reaction temperature is too high. | Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive alkylating agent (e.g., 2-bromoethyl tosylate) or a different solvent system. |
| Difficulty in purifying the product | The crude product is contaminated with starting materials and/or side products with similar polarities. | Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. It may be necessary to try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. |
Data Presentation
Table 1: Effect of Temperature on the Synthesis of this compound *
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Major Impurities |
| 50 | 24 | 45 | 95 | Unreacted 2,6-dimethylphenol |
| 60 | 18 | 65 | 92 | Unreacted 2,6-dimethylphenol, trace of diaryl ether |
| 70 | 12 | 78 | 88 | Diaryl ether, trace of elimination product |
| 80 | 8 | 75 | 80 | Diaryl ether, elimination product |
| 90 | 6 | 68 | 70 | Significant amounts of diaryl ether and elimination product |
*Representative data based on typical Williamson ether synthesis outcomes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.22 g, 10 mmol) and acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Alkylation: Add 1,2-dibromoethane (3.76 g, 20 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Preventing elimination side reactions of 2-bromoethyl ethers
Technical Support Center: 2-Bromoethyl Ethers
Welcome to the technical support center for synthetic methodologies involving 2-bromoethyl ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the prevention of elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a vinyl ether byproduct in my reaction with a 2-bromoethyl ether. What is causing this?
You are observing the result of a competing E2 (bimolecular elimination) reaction. While the desired reaction is an S(N)2 (bimolecular nucleophilic substitution) to form the target ether, the 2-bromoethyl moiety has β-hydrogens that can be abstracted by a base. This abstraction leads to the formation of a double bond, producing a vinyl ether as a byproduct.[1][2] The balance between S(_N)2 and E2 is highly sensitive to reaction conditions.
dot digraph "SN2_vs_E2" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes reactants [label="R-O⁻ + Br-CH₂-CH₂-R'", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];
// SN2 Pathway sn2_product [label="R-O-CH₂-CH₂-R'\n(Desired Ether)", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sn2_ts [label="Sₙ2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// E2 Pathway e2_product [label="R-OH + CH₂=CH-R'\n(Vinyl Ether Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2_ts [label="E2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reactants -> sn2_ts [label=" Substitution (Sₙ2)\n Favored by:\n • Weak, non-bulky base\n • Low temperature\n • Polar aprotic solvent", color="#34A853"]; sn2_ts -> sn2_product [color="#34A853"];
reactants -> e2_ts [label=" Elimination (E2)\n Favored by:\n • Strong, bulky base\n • High temperature", color="#EA4335"]; e2_ts -> e2_product [color="#EA4335"]; }
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
Q2: How does my choice of base critically impact the S(_N)2/E2 competition?
The choice of base is one of the most critical factors.[2] The strength and steric bulk of the base determine whether it will act as a nucleophile (favoring S(_N)2) or as a base (favoring E2).[3][4]
-
To Favor S(_N)2 (Substitution): Use a weaker or less sterically hindered base. For Williamson ether syntheses, where a strong base is needed to deprotonate an alcohol, sodium hydride (NaH) is an excellent choice.[2][5][6] NaH is a non-nucleophilic, strong base that generates the required alkoxide without introducing a sterically bulky species that would promote elimination.[2] Milder bases like potassium carbonate (K(_2)CO(_3)) can also be effective, especially with more acidic alcohols (like phenols).[7]
-
Conditions that Favor E2 (Elimination): Using a strong, sterically hindered ("bulky") base will dramatically increase the yield of the elimination product.[2][8][9] Bulky bases like potassium tert-butoxide (KOtBu) find it difficult to access the electrophilic carbon for an S(_N)2 attack due to steric hindrance.[2][8] Instead, they more readily abstract a β-hydrogen, initiating the E2 elimination.[2]
Table 1: Effect of Base Selection on Reaction Outcome
| Base | Type | Primary Role | Favored Pathway | Typical Byproduct |
|---|---|---|---|---|
| NaH | Strong, Non-bulky | Deprotonating Agent | S(_N)2 | Minimal |
| K(_2)CO(_3) | Mild, Non-bulky | Base | S(_N)2 | Minimal |
| KOtBu | Strong, Bulky | Base | E2 | Vinyl Ether |
| DBU/DBN | Strong, Bulky | Base | E2 | Vinyl Ether |
Q3: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a crucial role by solvating the reacting species, which can alter the reactivity of the nucleophile.[2][10]
-
To Favor S(N)2 (Substitution): Use a polar aprotic solvent.[11][12][13] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile enhance the nucleophilicity of the alkoxide.[12][14] They solvate the cation (e.g., Na(+)) but leave the alkoxide anion relatively "naked" and highly reactive as a nucleophile, promoting the S(_N)2 pathway.[10]
-
Conditions that Favor E2 (Elimination): Polar protic solvents (e.g., ethanol, water) can decrease the rate of S(_N)2 reactions. They form a "solvent cage" around the nucleophile through hydrogen bonding, which increases its effective steric bulk and reduces its nucleophilicity.[10] This hindrance makes it easier for the caged nucleophile to act as a base, abstracting a proton and favoring the E2 pathway.
Q4: How does temperature affect the formation of elimination byproducts?
Higher temperatures generally favor elimination over substitution.[1][15][16] Elimination reactions typically have a higher activation energy than substitution reactions.[15][16] Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier.[1][15] Furthermore, elimination reactions often result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[15]
Recommendation: To minimize elimination, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy.[2]
Troubleshooting Guide
Use this decision tree to diagnose and resolve issues with excessive E2 elimination during your experiment.
dot digraph "Troubleshooting_E2" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low yield of desired ether &\nHigh yield of vinyl byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q_base [label="Is the base strong AND\nsterically hindered?\n(e.g., KOtBu, DBU)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_base_yes [label="Action: Switch to a non-bulky base.\nUse NaH to generate the alkoxide in situ.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
q_temp [label="Is the reaction temperature\nelevated (> 50°C)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_temp_yes [label="Action: Reduce temperature.\nRun at 0°C or room temperature.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
q_solvent [label="Are you using a polar\nprotic solvent?\n(e.g., Ethanol, Methanol)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_solvent_yes [label="Action: Switch to a polar aprotic\nsolvent (e.g., THF, DMF, DMSO).", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_base [label=" Yes"]; q_base -> a_base_yes [label="Yes"]; q_base -> q_temp [label="No"];
q_temp -> a_temp_yes [label="Yes"]; q_temp -> q_solvent [label="No"];
q_solvent -> a_solvent_yes [label="Yes"];
a_base_yes -> end_node; a_temp_yes -> end_node; a_solvent_yes -> end_node;
q_solvent -> end_node [label="No, conditions are\noptimized. Re-evaluate\nsubstrate structure."]; }
Caption: Troubleshooting workflow for diagnosing excessive E2 elimination.
Experimental Protocol: Optimized Williamson Ether Synthesis to Minimize Elimination
This protocol details a general method for reacting an alcohol (R-OH) with a 2-bromoethyl ether derivative under conditions that strongly favor the S(_N)2 pathway.
Materials:
-
Alcohol (R-OH)
-
2-Bromoethyl ether derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (N(_2) or Ar)
-
Ice bath
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon. This is critical as NaH reacts violently with water.
-
Alcohol Dissolution: Add the alcohol (1.1 equivalents) to the anhydrous solvent in the reaction vessel.
-
Alkoxide Formation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add the sodium hydride (1.2 equivalents) to the stirred solution.
-
Caution: Hydrogen gas is evolved. Ensure proper ventilation away from ignition sources.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
S(_N)2 Reaction:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly, add the 2-bromoethyl ether (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as required.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. SN2 vs E2 [chemistrysteps.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iiste.org [iiste.org]
- 14. byjus.com [byjus.com]
- 15. echemi.com [echemi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
How to increase the rate of SN2 reaction for 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals looking to increase the rate of the SN2 reaction for the substrate 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene .
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with this compound is proceeding very slowly. What are the most likely causes?
The rate of an SN2 reaction is primarily influenced by four factors: the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent used.[1] For your specific substrate, the electrophilic carbon is primary (-CH2-Br), which is ideal for an SN2 reaction due to low steric hindrance.[2][3][4] Therefore, the slow rate is most likely due to issues with the nucleophile, solvent, or reaction conditions.
Primary Troubleshooting Steps:
-
Evaluate the Nucleophile: Is it strong enough? Strong nucleophiles are crucial for a fast SN2 reaction.[5]
-
Check the Solvent: Are you using a polar aprotic solvent? Protic solvents can significantly hinder SN2 reactions.[1][2][6]
-
Increase Reactant Concentration: The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
-
Increase Temperature: Raising the reaction temperature will generally increase the rate of reaction.[7]
Q2: How do I choose the best nucleophile to increase the reaction rate?
The strength of the nucleophile is a critical factor.[2] Stronger nucleophiles lead to faster SN2 reactions. Generally, species with a negative charge are stronger nucleophiles than their neutral counterparts (e.g., OH⁻ > H₂O).[5][8]
Key Characteristics of a Strong Nucleophile for SN2:
-
High Electron Density: Anionic species are excellent (e.g., I⁻, CN⁻, N₃⁻, RS⁻).[9][10]
-
Low Steric Hindrance: Less bulky nucleophiles can access the reaction center more easily.[11]
-
Polarizability: Larger atoms are more polarizable, which makes them better nucleophiles in protic solvents (e.g., I⁻ > Br⁻ > Cl⁻).[12][13]
| Table 1: Relative Strength of Common Nucleophiles for SN2 Reactions | |
| Category | Examples (in decreasing order of strength where applicable) |
| Excellent | I⁻, HS⁻, RS⁻, CN⁻, N₃⁻[9][14] |
| Good | Br⁻, OH⁻, RO⁻ (alkoxides), NH₃[14] |
| Fair | Cl⁻, F⁻, H₂O, ROH (alcohols)[14] |
| Poor | RCOO⁻ (carboxylates) |
Data compiled from various sources.[9][14]
Q3: Which solvent is optimal for this reaction? Can I use ethanol or methanol?
The choice of solvent is critical. Polar aprotic solvents are strongly recommended to maximize the SN2 reaction rate.[15][16][17]
-
Polar Aprotic Solvents (Recommended): Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).[7][11][17] These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds with them, leaving the nucleophile "naked" and highly reactive.
-
Polar Protic Solvents (Avoid): Water, ethanol, and methanol should be avoided. These solvents create a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and significantly reduces its reactivity and the overall reaction rate.[1][6][18][19]
| Table 2: Relative Reaction Rate in Different Solvents | |
| Solvent | Relative Rate (Approx.) |
| Methanol (Protic) | 1 |
| Ethanol (Protic) | ~10 |
| Acetone (Aprotic) | ~500[2] |
| Acetonitrile (Aprotic) | ~5,000 |
| DMSO (Aprotic) | ~13,000 |
| DMF (Aprotic) | ~28,000[15] |
Relative rates for a typical SN2 reaction. Actual values may vary.
Q4: The leaving group is bromide. Is this sufficient, or can its leaving ability be improved?
Bromide is a good leaving group. The quality of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[5][13] The general trend for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][13][20]
While bromide is effective, you can accelerate the reaction by exchanging it for iodide in situ. This is known as the Finkelstein reaction . By adding a catalytic amount of an iodide salt (like NaI or KI) to the reaction mixture in a solvent like acetone, the alkyl bromide is transiently converted to the more reactive alkyl iodide, which then reacts faster with your primary nucleophile.[21]
Troubleshooting and Experimental Protocols
Workflow for Troubleshooting a Slow SN2 Reaction
This workflow helps diagnose and resolve common issues encountered during the SN2 reaction with this compound.
Caption: Troubleshooting workflow for a slow SN2 reaction.
Protocol 1: General Optimization of the SN2 Reaction
-
Solvent Selection: Ensure a dry, polar aprotic solvent such as DMF or DMSO is used.[15][17] Dryness is crucial as water can act as a competing (though weak) nucleophile.
-
Nucleophile Preparation: Use a high-purity nucleophile. If it is a salt (e.g., NaCN), ensure it is finely powdered and dried to maximize solubility and reactivity.
-
Reactant Stoichiometry: Start with 1.1 to 1.5 equivalents of the nucleophile relative to the substrate, this compound.
-
Concentration: Aim for a substrate concentration between 0.1 M and 1.0 M. Higher concentrations can increase the reaction rate.
-
Temperature: Begin the reaction at room temperature. If the rate is slow, gradually increase the temperature in 10-20°C increments (e.g., to 40°C, 60°C). Monitor the reaction for potential side products at higher temperatures.
-
Monitoring: Track the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time and temperature.
Protocol 2: Implementing Finkelstein Conditions
This protocol is for enhancing the reaction rate by in situ generation of a more reactive alkyl iodide.
-
Setup: To a solution of this compound (1.0 eq.) in acetone or acetonitrile, add your chosen nucleophile (1.1-1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI), typically 0.1 to 0.2 equivalents.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C). The bromide is exchanged for iodide, which is a much better leaving group and will react more rapidly with the nucleophile.
-
Monitoring: Monitor the consumption of the starting material as described in the general protocol.
Visualizing Key Concepts
The SN2 Reaction Mechanism
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the carbon center.
Caption: Concerted backside attack in an SN2 mechanism.
Effect of Solvent on Nucleophile Reactivity
The choice of solvent dramatically impacts the availability and reactivity of the nucleophile in an SN2 reaction.
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. What factors affect the SN2 reaction rate? - askIITians [askiitians.com]
- 8. What affects SN2 reaction rate class 12 chemistry CBSE [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. what is the best nucleophile for sn2 reaction | Filo [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. brainly.com [brainly.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene from their desired product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction involving this compound?
A1: Besides the unreacted starting material, side products can arise depending on the specific reaction conditions. In a typical nucleophilic substitution reaction, such as a Williamson ether synthesis, potential side products can result from elimination reactions or reactions with solvent or other nucleophiles present in the mixture.
Q2: What are the key physical property differences between this compound and the expected amine-substituted product?
A2: The primary differences lie in their boiling points and polarities. The amine-substituted product is expected to have a significantly higher boiling point and greater polarity than the starting material due to the introduction of the amino group and the potential for hydrogen bonding.
Q3: Which purification techniques are most effective for separating the product from unreacted this compound?
A3: The most effective techniques are fractional distillation under reduced pressure and column chromatography. The choice between them depends on the scale of the reaction and the specific properties of the product.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of the product from the starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis of the fractions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| Poor separation during distillation | The boiling point difference between the starting material and the product is not large enough for efficient separation with the current setup. | - Use a longer distillation column or a column with higher theoretical plates (e.g., a Vigreux or packed column).- Optimize the vacuum to achieve a greater difference in boiling points.- Consider an alternative purification method like column chromatography. |
| Product co-elutes with starting material during column chromatography | The solvent system (eluent) is not optimized for the separation. | - Perform a thorough TLC analysis with a range of solvent systems of varying polarities to find the optimal eluent.- A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).- A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for challenging separations. |
| Low recovery of the product after purification | The product may be partially lost during the work-up or purification process. | - Ensure complete extraction of the product from the aqueous phase during the work-up.- Avoid using an excessively strong vacuum or high temperature during solvent removal to prevent loss of a volatile product.- When performing column chromatography, ensure all the product is eluted from the column by flushing with a more polar solvent at the end. |
| The purified product is still contaminated with the starting material | The purification was not efficient enough. | - Repeat the purification step. For distillation, collect narrower fractions. For column chromatography, use a larger column or a shallower solvent gradient.- Consider converting the amine product to its hydrochloride or hydrobromide salt, which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base. |
Data Presentation
The following table summarizes the key physical properties of the unreacted starting material and a representative product, N,N-Dimethyl-2-(2,6-dimethylphenoxy)ethanamine.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 229.11[1] | 123 °C at 10 Torr | |
| N,N-Dimethyl-2-(2,6-dimethylphenoxy)ethanamine | 193.29 | ~232 °C (Predicted) |
Note: The boiling point of the product is an estimate based on similar compounds and is expected to be significantly higher than the starting material.
Experimental Protocols
Method 1: Fractional Distillation Under Reduced Pressure
This method is suitable for large-scale purifications where the boiling points of the starting material and product are significantly different.
-
Setup : Assemble a fractional distillation apparatus equipped with a vacuum source, a Vigreux or packed column, a thermometer, and a collection flask. Ensure all glassware is dry.
-
Procedure :
-
Place the crude reaction mixture in the distillation flask.
-
Slowly apply vacuum and begin heating the mixture.
-
Collect the first fraction, which will be enriched in the lower-boiling unreacted this compound.
-
Monitor the temperature at the head of the column. A plateau in temperature indicates the distillation of a pure component.
-
Once the temperature begins to rise again, change the collection flask to collect the higher-boiling product.
-
Collect the product fraction over its boiling point range.
-
-
Analysis : Analyze the collected fractions by TLC or GC-MS to determine their purity.
Method 2: Column Chromatography
This method is ideal for smaller-scale purifications and for separating compounds with different polarities.
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle, forming a uniform packed bed. Add a layer of sand on top of the silica gel.
-
Sample Loading : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the column.
-
Elution :
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). The less polar unreacted starting material will elute first.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
-
Solvent Removal : Combine the pure product fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of the reaction mixture.
References
Troubleshooting phase transfer catalysis conditions
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PTC experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis and when should I use it?
Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2][3] A phase transfer catalyst shuttles a reactant from one phase to another, enabling the reaction to proceed.[1][2][3] This method often leads to higher yields, milder reaction conditions, increased selectivity, and can eliminate the need for expensive or hazardous solvents.[1][2][4] PTC is particularly useful in green chemistry as it often allows for the use of water, reducing the need for organic solvents.[2][3][5][6]
Q2: How do I select the right phase transfer catalyst?
The choice of a phase transfer catalyst is critical for the success of a reaction.[1] Key factors to consider include the nature of the anion being transferred, the desired reactivity, and the ease of separation of the catalyst from the product.[7] Common classes of catalysts include quaternary ammonium salts, phosphonium salts, crown ethers, and cryptands.[1][5]
-
Quaternary Ammonium and Phosphonium Salts ("Onium" salts): These are the most widely used PTCs.[1] Their lipophilicity, determined by the length of the alkyl chains, is a key parameter. More lipophilic catalysts generally lead to higher concentrations of the reactant-catalyst pair in the organic phase.[8]
-
Crown Ethers and Cryptands: These are highly effective and selective for specific cations, but are often more expensive.[1][5]
For a detailed comparison of common catalyst types, refer to the table below.
Q3: My reaction is very slow or incomplete. What are the possible causes and solutions?
Several factors can contribute to a slow or incomplete PTC reaction.[9] A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Poor Catalyst Activity: The chosen catalyst may not be effective for the specific anion transfer required. Consider screening a variety of catalysts with different lipophilicity and structure.
-
Insufficient Agitation: Inadequate mixing leads to a small interfacial area between the two phases, limiting the rate of transfer.[10] Increasing the stirring speed can significantly improve the reaction rate.[11]
-
Low Reaction Temperature: Increasing the temperature can enhance the reaction rate, but be mindful of potential side reactions or catalyst degradation.
-
Catalyst Poisoning: Certain species in the reaction mixture can deactivate the catalyst by strongly binding to its active sites.[12][13]
-
Water Content: The amount of water co-extracted into the organic phase can affect reactivity.[5] In some cases, reducing the amount of water can increase the reaction rate.[11]
Q4: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Byproduct formation can be a significant issue in PTC. Strategies to improve selectivity include:
-
Optimizing the Catalyst: A more selective catalyst can sometimes minimize side reactions.
-
Adjusting the Reaction Temperature: Lowering the temperature may favor the desired reaction pathway.
-
Controlling the Addition of Reactants: Slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates, reducing the likelihood of side reactions.
-
Choice of Base: In base-mediated reactions, the strength and concentration of the base can influence selectivity.
Q5: How can I avoid emulsion formation during my PTC reaction?
Emulsions are stable mixtures of the aqueous and organic phases that can be difficult to break, complicating product isolation.[14] Phase transfer catalysts, due to their surfactant-like properties, can sometimes promote emulsion formation.[14]
Strategies to Prevent Emulsions:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst (typically 1-5 mol%).[14]
-
Moderate Agitation: Avoid excessively high stirring speeds which can lead to the formation of stable emulsions.[14]
-
Solvent Selection: Choose a solvent with low miscibility with water.[14]
-
Adjust Aqueous Phase Ionic Strength: Adding a salt like sodium chloride or sodium sulfate to the aqueous phase can help to destabilize emulsions.[14]
-
Order of Addition: Adding the catalyst after the other reagents have been mixed can sometimes prevent emulsion formation.[14]
Troubleshooting Guides
Guide 1: Low Reaction Rate or Yield
This guide provides a step-by-step approach to diagnosing and resolving issues of low reaction rate or yield in your PTC experiment.
Troubleshooting Flowchart for Low Reaction Rate/Yield
Caption: A decision tree for troubleshooting low reaction rates.
Guide 2: Catalyst Deactivation and Poisoning
Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, and physical fouling.[13][15][16]
Common Catalyst Poisons and Their Sources:
-
Sulfur Compounds: Often present as impurities in starting materials.
-
Heavy Metals: Can originate from reactors or starting materials.
-
Highly Polarizable/Lipophilic Leaving Groups: For example, iodide and tosylate can pair strongly with quaternary ammonium catalysts, hindering their ability to transfer the desired anion.[8]
Strategies to Mitigate Catalyst Poisoning:
-
Purification of Reactants and Solvents: Ensure all components of the reaction mixture are free from potential poisons.
-
Use of a Guard Bed: A pre-column of absorbent material can remove poisons before they reach the reactor.
-
Catalyst Selection: Some catalysts are more resistant to certain poisons than others.
Data Presentation
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Applications |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Inexpensive, widely available, moderately stable.[5] | Can be thermally unstable, may be difficult to recover.[5] | Nucleophilic substitutions, alkylations.[17] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable than ammonium salts.[5] | More expensive than ammonium salts, less stable in basic conditions.[5] | Reactions requiring higher temperatures. |
| Crown Ethers | 18-Crown-6, 15-Crown-5 | High catalytic activity and selectivity.[1] | Expensive, potentially toxic. | Anion activated nucleophilic substitutions. |
| Cryptands | [2.2.2]Cryptand | Very high selectivity and stability.[1] | Very expensive. | Specialized applications requiring high selectivity. |
| Polyethylene Glycols (PEGs) | PEG-400 | Inexpensive, low toxicity, can act as both solvent and catalyst.[18] | Lower catalytic activity compared to onium salts or crown ethers. | Green chemistry applications.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Solid-Liquid PTC Reaction
This protocol describes a general method for conducting a solid-liquid PTC reaction, which can be adapted for various nucleophilic substitutions.
Materials:
-
Organic substrate
-
Solid inorganic salt (e.g., K₂CO₃, NaCN)
-
Phase transfer catalyst (e.g., TBAB, 1-5 mol%)
-
Anhydrous organic solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate, the solid inorganic salt, and the phase transfer catalyst.
-
Add the anhydrous organic solvent to the flask.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with the organic solvent.
-
The organic filtrate containing the product can then be subjected to standard work-up and purification procedures.
Protocol 2: Breaking an Emulsion
If an emulsion has formed during your PTC reaction, the following protocol can be used to facilitate phase separation.[14]
Materials:
-
Emulsified reaction mixture
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
Procedure:
-
Transfer the entire emulsified mixture to a separatory funnel.[14]
-
Add a volume of saturated brine, typically 10-20% of the total emulsion volume.[14]
-
Gently swirl the separatory funnel. Avoid vigorous shaking which can reform the emulsion.
-
Allow the mixture to stand and observe for phase separation.
-
If separation is slow, a small amount of a different organic solvent (e.g., diethyl ether, ethyl acetate) can be added to help break the emulsion.[14]
-
Once the layers have separated, carefully drain the aqueous layer and then the organic layer.
Visualizations
General Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: The catalytic cycle in phase transfer catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. iajpr.com [iajpr.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. biomedres.us [biomedres.us]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 17. crdeepjournal.org [crdeepjournal.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Characterizing Products of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of potential reaction products derived from 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. This starting material is a versatile building block in organic synthesis, and understanding the analytical landscape for its derivatives is crucial for efficient product identification, purity assessment, and quality control.
Executive Summary
Reactions involving this compound can lead to a variety of products, primarily through nucleophilic substitution, reduction, or oxidation. This guide focuses on the analytical characterization of three representative products:
-
Nucleophilic Substitution Product: 2-(2-Amino-ethoxy)-1,3-dimethyl-benzene
-
Reduction Product: 2-Ethoxy-1,3-dimethyl-benzene
-
Oxidation Product: 3,5-Dimethylbenzoic Acid
A comparative analysis of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented, along with alternative and complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Logical Relationship of Potential Products
The following diagram illustrates the logical relationship between the starting material and its potential reaction products.
Primary Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the information required, be it structural elucidation, functional group identification, or molecular weight determination. The following table summarizes the expected quantitative data from primary analytical techniques for the three representative products.
| Analytical Technique | 2-(2-Amino-ethoxy)-1,3-dimethyl-benzene | 2-Ethoxy-1,3-dimethyl-benzene | 3,5-Dimethylbenzoic Acid |
| ¹H NMR (ppm) | Aromatic (3H): ~6.8-7.1, -OCH₂- (2H): ~4.0, -CH₂N- (2H): ~3.0, Aromatic -CH₃ (6H): ~2.3, -NH₂ (2H): ~1.5 (broad) | Aromatic (3H): ~6.9-7.1, -OCH₂- (2H): ~3.9, Aromatic -CH₃ (6H): ~2.3, -CH₃ (3H): ~1.4 (triplet) | Aromatic (3H): ~7.7 (s, 2H), ~7.2 (s, 1H), -COOH (1H): ~12.0 (broad s), Aromatic -CH₃ (6H): ~2.3 (s)[1][2][3][4][5] |
| ¹³C NMR (ppm) | Aromatic C-O: ~155, Aromatic C: ~120-138, -OCH₂-: ~68, -CH₂N-: ~42, Aromatic -CH₃: ~16 | Aromatic C-O: ~156, Aromatic C: ~120-138, -OCH₂-: ~65, Aromatic -CH₃: ~16, -CH₃: ~15 | -COOH: ~172, Aromatic C-COOH: ~131, Aromatic C-CH₃: ~138, Aromatic CH: ~134, ~128, Aromatic -CH₃: ~21[3][6][7] |
| IR (cm⁻¹) | N-H stretch: ~3300-3400 (two bands), C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2850-2960, C-O stretch: ~1250, N-H bend: ~1600 | C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2850-2960, C-O stretch: ~1250 | O-H stretch (broad): ~2500-3300, C=O stretch: ~1700, C-O stretch: ~1300, O-H bend: ~920[8][9][10] |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 179. Fragment ions from loss of ethoxyamine and cleavage of the ether bond. | Molecular Ion [M]⁺: 164. Fragment ions from loss of the ethyl group and cleavage of the ether bond. | Molecular Ion [M]⁺: 150. Fragment ions corresponding to loss of -OH (m/z 133) and -COOH (m/z 105).[9][11] |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.
Experimental Workflow for NMR Analysis
References
- 1. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3,5-Dimethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethylbenzoic acid(499-06-9) 13C NMR spectrum [chemicalbook.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 9. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dimethylbenzoic acid(619-04-5) IR Spectrum [chemicalbook.com]
- 11. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 2-(1,3-dimethylphenoxy)ethyl Derivatives
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of synthetic compounds is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization and quantification of 2-(1,3-dimethylphenoxy)ethyl derivatives, a class of compounds with potential applications in various fields. By examining Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data from structurally related molecules, this document aims to equip scientists with the knowledge to select the optimal analytical approach.
The analysis of 2-(1,3-dimethylphenoxy)ethyl derivatives, while not extensively documented, can be effectively approached using established mass spectrometry workflows. The choice between GC-MS and LC-MS/MS will largely depend on the volatility and thermal stability of the specific derivative, as well as the required sensitivity and the complexity of the sample matrix.
Performance at a Glance: A Quantitative Comparison
To provide a clear overview of the expected performance of each technique, the following table summarizes key quantitative parameters. These values are derived from studies on structurally analogous compounds, such as phenoxyethyl derivatives and their metabolites, and serve as a reliable benchmark for method development and validation.[1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | As low as 0.1 pg injected[3] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL[1] | 6 - 20 µg L⁻¹ (for related metabolites)[2] |
| Recovery | 85 - 115% | 37 - 69% (analyte dependent)[3] |
| Precision (%RSD) | < 15% | < 15% |
In-Depth Methodologies: Experimental Protocols
The successful application of mass spectrometry hinges on robust and well-defined experimental protocols. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis, adapted from established methods for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many 2-(1,3-dimethylphenoxy)ethyl derivatives, derivatization may be necessary to improve volatility and chromatographic peak shape.[1][4]
1. Sample Preparation & Derivatization:
-
Solid Samples: Weigh approximately 1 g of the homogenized sample into a glass vial. Add a suitable internal standard and 10 mL of methanol. Sonicate for 15 minutes to dissolve the sample and then filter to remove particulates.[1]
-
Liquid Samples: To 1 mL of the liquid sample, add an appropriate internal standard and extract with a suitable organic solvent (e.g., ethyl acetate). Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
Derivatization (Acylation): To the prepared extract, add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride). Seal the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.[1][5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: 35 - 500 amu.[1]
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, particularly for non-volatile compounds and complex matrices, and often does not require derivatization.[2][3]
1. Sample Preparation:
-
"Dilute-and-Shoot" (for simple matrices): Dilute the sample with the initial mobile phase, vortex, and inject. This approach is rapid but may be subject to matrix effects.[2]
-
Liquid-Liquid Extraction (LLE) (for complex matrices): To 1 mL of sample, add an internal standard and adjust the pH if necessary. Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.[2]
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger solvent. Evaporate the eluate and reconstitute.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[3]
-
Mobile Phase A: 2 mM ammonium acetate in water.[3]
-
Mobile Phase B: 2 mM ammonium acetate in acetonitrile.[3]
-
Gradient: Start at 50% B, ramp to 100% B over 8 minutes, hold for 3 minutes.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for the specific analyte and its fragments.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Visualizing the Process: Workflows and Fragmentation
To further elucidate the analytical process, the following diagrams illustrate a typical experimental workflow and a proposed fragmentation pathway for a representative 2-(1,3-dimethylphenoxy)ethyl derivative.
The fragmentation pattern of a molecule in a mass spectrometer provides a structural fingerprint. For a 2-(1,3-dimethylphenoxy)ethyl amine derivative, key fragmentation would likely occur at the ether linkage and adjacent to the nitrogen atom.
Alternative Analytical Approaches
While GC-MS and LC-MS/MS are the primary techniques for the analysis of 2-(1,3-dimethylphenoxy)ethyl derivatives, other methods can be considered:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS can provide highly accurate mass measurements, which is invaluable for the identification of unknown compounds and for differentiating between isomers.[6]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For routine quantitative analysis where high sensitivity is not required and a reference standard is available, GC-FID can be a cost-effective alternative. However, it lacks the specificity of mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. scispace.com [scispace.com]
- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene and its 2-Chloroethyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene and its 2-chloroethyl analog in nucleophilic substitution reactions. The information presented herein is based on established principles of organic chemistry and is intended to assist researchers in selecting the appropriate substrate for their synthetic needs.
Introduction
2-(2-Haloethoxy)-1,3-dimethyl-benzene derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including potential pharmaceutical candidates. The choice between the bromo- and chloro-analogs for a synthetic route often depends on a balance of reactivity, cost, and availability. This guide focuses on the key differences in chemical reactivity between these two compounds, providing a basis for informed decision-making in experimental design.
The primary mode of reaction for these compounds is nucleophilic substitution, where the halide (bromide or chloride) is displaced by a nucleophile. Given that the halogen is attached to a primary carbon, these reactions are expected to proceed predominantly through an S(N)2 (Substitution Nucleophilic Bimolecular) mechanism, especially in the presence of a strong nucleophile and a polar aprotic solvent.[1][2]
Comparative Reactivity Data
The principal factor influencing the differential reactivity of these two compounds is the nature of the leaving group. In the context of S(_N)2 reactions, a better leaving group will depart more readily, leading to a faster reaction rate. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.
| Feature | This compound | 2-(2-Chloro-ethoxy)-1,3-dimethyl-benzene |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Basicity | Weaker Base | Stronger Base |
| Carbon-Halogen Bond Strength | Weaker (C-Br) | Stronger (C-Cl) |
| Expected Reaction Rate | Faster | Slower |
| General Reactivity Trend | RI > RBr > RCl | RI > RBr > RCl |
This trend is a well-established principle in organic chemistry.[3] The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break. Consequently, the bromide ion is a better leaving group than the chloride ion. This results in a significantly faster rate of nucleophilic substitution for this compound compared to its chloro-analog under identical conditions.
Experimental Protocols
General Protocol for Nucleophilic Substitution
Objective: To synthesize a derivative of 2-(ethoxy)-1,3-dimethyl-benzene via nucleophilic substitution and compare the reaction times for the bromo- and chloro-starting materials.
Materials:
-
This compound or 2-(2-Chloro-ethoxy)-1,3-dimethyl-benzene
-
Nucleophile (e.g., sodium azide, sodium cyanide, or an amine)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS, or HPLC)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chosen nucleophile in the selected polar aprotic solvent.
-
To this solution, add this compound or its chloro-analog (1 equivalent).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or elevated temperature to accelerate the reaction).
-
Monitor the progress of the reaction at regular intervals using an appropriate analytical technique.
-
Upon completion, quench the reaction (e.g., by adding water) and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO(_4)), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography.
By running two parallel reactions under identical conditions, a direct comparison of the reaction rates can be observed. It is expected that the reaction with the bromo-substrate will reach completion in a shorter timeframe than the reaction with the chloro-substrate.
Visualization of the Reaction Pathway
The following diagram illustrates the S(_N)2 mechanism for the nucleophilic substitution of 2-(2-haloethoxy)-1,3-dimethyl-benzene.
Caption: Generalized S(_N)2 reaction pathway.
Conclusion
References
A Comparative Guide to the Kinetic Studies of Alkylation with 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic studies of alkylation reactions involving 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. Due to the limited availability of specific kinetic data for this reagent in public literature, this document establishes a framework for evaluating its reactivity in comparison to other common alkylating agents. The guide offers detailed experimental protocols for conducting kinetic analysis and presents comparative data from analogous chemical systems to inform experimental design and interpretation.
Introduction to Alkylation Kinetics
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, particularly in drug development. The kinetics of these reactions—the rate at which they occur—are critical for process optimization, yield maximization, and understanding reaction mechanisms. Alkylation reactions, especially those involving alkyl halides like this compound, typically proceed via nucleophilic substitution (SN1 or SN2) pathways. The rate of these reactions is influenced by factors such as the nature of the nucleophile, the structure of the alkylating agent, the leaving group, the solvent, and the temperature.
For this compound, an SN2 mechanism is anticipated to be dominant, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.
Comparative Analysis of Alkylating Agents
The choice of an alkylating agent is pivotal and is dictated by the desired reactivity, selectivity, and reaction conditions. Below is a comparison of various classes of alkylating agents, providing a context for the expected performance of this compound.
| Alkylating Agent Class | Representative Examples | Relative Reactivity | Leaving Group Ability | Advantages | Disadvantages |
| Alkyl Bromides | This compound , Ethyl bromide | Moderate | Good | Good balance of reactivity and stability; widely available. | Can be less reactive than iodides; potential for elimination side reactions. |
| Alkyl Iodides | Ethyl iodide, Methyl iodide | High | Excellent | Highly reactive, often leading to faster reaction rates. | More expensive; can be light-sensitive and less stable. |
| Alkyl Chlorides | Benzyl chloride, Isopropyl chloride | Low | Moderate | Generally less expensive; more stable. | Often requires harsher conditions or catalysts to react. |
| Alkyl Sulfonates | Methyl tosylate, Ethyl mesylate | Very High | Excellent | Highly reactive due to excellent sulfonate leaving groups. | Can be moisture-sensitive; may be more expensive. |
| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | Very High | Excellent | Potent alkylating agents; cost-effective for methylation/ethylation. | Highly toxic and carcinogenic; require careful handling. |
| Dialkyl Carbonates | Dimethyl carbonate | Low | Moderate | "Green" reagents, low toxicity; byproduct (CO2 and methanol) are benign. | Lower reactivity, often requiring high temperatures and catalysts.[1] |
Experimental Protocol: Kinetic Study of Alkylation
This section outlines a detailed methodology for a kinetic study of the alkylation of a model nucleophile, such as a phenol, with this compound, monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (Alkylating Agent)
-
4-Methoxyphenol (Nucleophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
Internal Standard (e.g., Naphthalene)
-
Methanol and Water (HPLC Mobile Phase)
Instrumentation
-
HPLC system with a UV detector and a C18 column.[2]
-
Thermostatted reaction vessel with a magnetic stirrer.
-
Autosampler for automated reaction quenching and injection.[3]
Reaction Setup
-
A solution of 4-methoxyphenol (0.1 M) and potassium carbonate (0.15 M) in acetonitrile is prepared in the thermostatted reaction vessel and allowed to equilibrate at the desired temperature (e.g., 60 °C).
-
A stock solution of this compound (0.1 M) and the internal standard (0.05 M) in acetonitrile is prepared.
Kinetic Run
-
To initiate the reaction, a known volume of the alkylating agent stock solution is added to the reaction vessel.
-
At specified time intervals, the autosampler withdraws a small aliquot (e.g., 10 µL) of the reaction mixture.[4]
-
The aliquot is immediately quenched in a vial containing a diluent (e.g., the mobile phase) to stop the reaction.
-
The diluted sample is then automatically injected into the HPLC system for analysis.
HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic, 70:30 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
The concentrations of the reactant (4-methoxyphenol) and the product are determined by integrating the peak areas relative to the internal standard.[2]
Data Analysis
The concentration of the reactant is plotted against time. The reaction order and the rate constant (k) are determined by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the alkylating agent is in large excess).
Visualizations
General SN2 Alkylation Pathway
References
A Comparative Guide to HPLC Method Development for Reaction Monitoring
For researchers, scientists, and drug development professionals, monitoring the progress of a chemical reaction is crucial for understanding its kinetics, optimizing yield, and ensuring the desired product is obtained with minimal impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and quantitative analysis. This guide provides a comprehensive comparison of HPLC with other analytical techniques and a detailed protocol for developing an effective HPLC method for reaction monitoring.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for reaction monitoring depends on several factors, including the nature of the analytes, the required level of detail, speed, and cost. While HPLC is a powerful and versatile tool, other methods such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) offer distinct advantages in specific scenarios.
The following table summarizes the key performance characteristics of these techniques:
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[1] | A high-pressure liquid chromatography technique using columns with smaller particle sizes (<2 µm).[2] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[3][4] | Separation of volatile compounds in the gas phase.[5] | Separation on a thin layer of adsorbent material via capillary action.[6] |
| Typical Analysis Time | 10 - 60 minutes[5] | 1 - 10 minutes | 1 - 10 minutes[7] | 1 - 30 minutes | 5 - 20 minutes[6] |
| Resolution | Good to Excellent | Excellent | Good to Excellent[4] | Excellent | Low to Moderate |
| Sensitivity | Good (ng-µg range) | Excellent (pg-ng range) | Good (ng-µg range) | Excellent (pg-ng range) | Moderate (µg-mg range) |
| Quantitative Analysis | Excellent | Excellent | Good to Excellent | Excellent | Semi-quantitative at best |
| Cost per Sample | Moderate | High | Moderate to High | Low to Moderate | Very Low[6] |
| Solvent Consumption | High | Low[2] | Very Low[4][8] | Very Low | Low |
| Best Suited For | A wide range of non-volatile and thermally sensitive compounds. | High-throughput analysis and complex mixtures requiring high resolution.[9] | Chiral separations and analysis of non-polar to moderately polar compounds.[3][8] | Volatile and thermally stable compounds. | Rapid, qualitative checks of reaction progress and purity.[6] |
Workflow for Analytical Technique Selection
The choice of an analytical technique for reaction monitoring can be guided by a logical workflow that considers the specific requirements of the analysis.
References
- 1. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 8. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Verifying the Structure of Novel Compounds Derived from 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds with potential therapeutic applications is a cornerstone of drug discovery. A crucial step in this process is the unambiguous verification of the chemical structure of these new molecular entities. This guide provides a comparative analysis of the analytical data for the starting material, 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, and a novel derivative, N-benzyl-2-(2,6-dimethylphenoxy)ethanamine. Detailed experimental protocols and a logical workflow for structural verification are presented to aid researchers in this critical task.
Comparison of Analytical Data
The structural differences between the starting material and the synthesized novel compound are clearly reflected in their respective analytical data. The following table summarizes the key expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | This compound (Starting Material) | N-benzyl-2-(2,6-dimethylphenoxy)ethanamine (Novel Compound) | Rationale for Differences |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 228/230 (approx. 1:1 ratio) | Molecular Ion (M+): m/z 255 | The presence of bromine in the starting material results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br). The novel compound lacks bromine and shows a single molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) Spectroscopy | ~1240 cm-1 (Aryl-O stretch), ~690 cm-1 (C-Br stretch) | ~3350 cm-1 (N-H stretch, secondary amine), ~1240 cm-1 (Aryl-O stretch), No C-Br stretch | The key difference is the appearance of a distinct N-H stretching vibration in the novel compound, indicating the successful introduction of the amine group. The disappearance of the C-Br stretch further confirms the substitution reaction. |
| ¹H NMR Spectroscopy | ~7.0-7.2 ppm (Ar-H), ~4.2 ppm (t, 2H, O-CH₂), ~3.6 ppm (t, 2H, CH₂-Br), ~2.4 ppm (s, 6H, Ar-CH₃) | ~7.2-7.4 ppm (m, 5H, Ph-H), ~7.0-7.2 ppm (m, 3H, Ar-H), ~4.1 ppm (t, 2H, O-CH₂), ~3.8 ppm (s, 2H, N-CH₂-Ph), ~3.0 ppm (t, 2H, N-CH₂), ~2.4 ppm (s, 6H, Ar-CH₃), ~1.8 ppm (s, 1H, N-H) | The ¹H NMR of the novel compound shows additional signals corresponding to the benzyl group (aromatic and methylene protons) and the N-H proton. The chemical shift of the methylene group adjacent to the heteroatom shifts upfield from ~3.6 ppm (adjacent to Br) to ~3.0 ppm (adjacent to N). |
| ¹³C NMR Spectroscopy | ~156 ppm (Ar-C-O), ~130, 128, 124 ppm (Ar-C), ~68 ppm (O-CH₂), ~30 ppm (CH₂-Br), ~16 ppm (Ar-CH₃) | ~156 ppm (Ar-C-O), ~140, 128.5, 128.3, 127.2 ppm (Ph-C), ~130, 128, 124 ppm (Ar-C), ~67 ppm (O-CH₂), ~54 ppm (N-CH₂-Ph), ~49 ppm (N-CH₂), ~16 ppm (Ar-CH₃) | The ¹³C NMR spectrum of the novel compound displays additional peaks for the benzyl group carbons. The carbon atom previously bonded to bromine (~30 ppm) is replaced by a carbon bonded to nitrogen, which appears at a different chemical shift (~49 ppm). |
Experimental Protocols
Detailed methodologies for the synthesis of the novel compound and its structural verification are provided below.
Synthesis of N-benzyl-2-(2,6-dimethylphenoxy)ethanamine
In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. To this solution, benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at reflux for 24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure N-benzyl-2-(2,6-dimethylphenoxy)ethanamine.
Structural Verification Experiments
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a thin film on a salt plate or as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow for Structural Verification
The following diagram illustrates the logical workflow for the verification of the structure of a novel compound.
Caption: Workflow for the synthesis and structural verification of a novel compound.
This comprehensive guide provides a framework for the synthesis and rigorous structural confirmation of novel compounds derived from this compound. By following the outlined experimental protocols and analytical workflow, researchers can ensure the integrity of their synthesized molecules, a critical step in the advancement of drug discovery and development.
A Comparative Guide to the Reactivity of Primary Alkyl Halides in S⬡2 Reactions
This guide provides an objective comparison of the reactivity of primary alkyl halides in bimolecular nucleophilic substitution (S⬡2) reactions. The analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding and predicting reaction outcomes. The S⬡2 reaction is a fundamental process in organic synthesis where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][2]
Several key factors influence the rate of an S⬡2 reaction, including the structure of the alkyl halide (specifically steric hindrance), the nature of the leaving group, the strength of the nucleophile, and the solvent used.[3][4] For primary alkyl halides, steric hindrance and leaving group ability are particularly critical in determining reactivity.
Data Presentation: Comparative Reaction Rates
The reactivity of primary alkyl halides in S⬡2 reactions is significantly affected by two main factors: the leaving group and steric hindrance around the reaction center.
1. Effect of the Leaving Group
The rate of an S⬡2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, as it can stabilize the negative charge it takes on after bond cleavage.[5][6] For the common halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity.[6][7] The carbon-halogen bond strength is also a factor; weaker bonds are broken more easily, leading to faster reactions.[7] Consequently, primary alkyl iodides react the fastest, while primary alkyl fluorides are generally unreactive.[7]
The following table summarizes the relative rates for the reaction of 1-halobutanes with sodium iodide in acetone, a classic Finkelstein reaction.
| Alkyl Halide | Leaving Group | Rate Constant (k) (L mol⁻¹ s⁻¹) at 25°C | Relative Rate |
| 1-Chlorobutane | Cl⁻ | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | Br⁻ | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[8]
As the data shows, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical S⬡2 conditions, highlighting the superior leaving group ability of bromide compared to chloride.[8]
2. Effect of Steric Hindrance
The S⬡2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1] This attack proceeds through a crowded transition state where five groups are temporarily bonded to the central carbon.[3][4] Steric hindrance, or the physical blocking by bulky alkyl groups, destabilizes this transition state, increases the activation energy, and dramatically slows down the reaction rate.[3][4]
Even for primary alkyl halides, branching on carbons adjacent to (β-carbon) or near the electrophilic carbon can significantly reduce reactivity.[4]
The table below presents the relative reaction rates of various primary alkyl bromides with a nucleophile, demonstrating the impact of increasing steric bulk.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1200 |
| Ethyl bromide | CH₃CH₂Br | Primary | 40 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 16 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | 0.6 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | 0.0003 |
Relative rates are approximate and compiled from various sources for illustrative purposes.[9]
The data clearly indicates that as the size of the alkyl group increases, the reaction rate diminishes. A dramatic decrease in reactivity is observed with β-branching, as seen in the comparison between n-propyl bromide, isobutyl bromide, and the virtually unreactive neopentyl bromide.[4][9]
Experimental Protocols
The following is a representative protocol for quantitatively comparing the S⬡2 reactivity of primary alkyl halides, based on the Finkelstein reaction.
Objective: To determine the second-order rate constants for the S⬡2 reaction of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Volumetric flasks
-
Pipettes
-
Thermostated water bath (25°C)
-
Reaction vials with caps
-
Stopwatch
-
Conductivity meter or NMR spectrometer for monitoring reaction progress
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.15 M).
-
Prepare separate stock solutions of 1-chlorobutane and 1-bromobutane in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Setup:
-
Place the reactant solutions in a thermostated water bath set to 25°C and allow them to reach thermal equilibrium.
-
To initiate a kinetic run, pipette equal volumes of the NaI solution and one of the alkyl halide solutions into a reaction vial. Start the stopwatch immediately upon mixing.
-
-
Data Acquisition:
-
The progress of the reaction can be monitored by observing the formation of a precipitate (NaCl or NaBr), which are insoluble in acetone.[10][11]
-
For quantitative analysis, the rate can be followed by taking aliquots at regular intervals, quenching the reaction, and titrating the remaining iodide.
-
Alternatively, non-invasive methods like ¹H NMR spectroscopy can be used to monitor the disappearance of the starting alkyl halide and the appearance of the product, 1-iodobutane.[12][13] This involves acquiring spectra at set time intervals throughout the reaction.
-
-
Data Analysis:
-
The concentration of the reactants at various time points is used to calculate the rate constant.
-
For a second-order reaction (Rate = k[Alkyl Halide][I⁻]), a plot of 1/[Reactant] versus time will yield a straight line, where the slope is equal to the rate constant, k.[14]
-
Compare the calculated rate constants for 1-chlorobutane and 1-bromobutane to determine their relative reactivity.
-
Safety Precautions: Alkyl halides are flammable and can be irritants.[13] Acetone is highly flammable. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]
Visualization of Reactivity Factors
The logical relationship between the key factors influencing the S⬡2 reactivity of primary alkyl halides is depicted in the diagram below.
Caption: Factors influencing the rate of SN2 reactions for primary alkyl halides.
References
- 1. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainkart.com [brainkart.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. ocw.uci.edu [ocw.uci.edu]
- 10. amherst.edu [amherst.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cerritos.edu [cerritos.edu]
A Comparative Guide to Alternative Reagents for Introducing a Phenoxy-Ethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phenoxy-ethyl moiety is a crucial transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. While (2-bromoethoxy)benzene is a commonly employed reagent for this purpose, a variety of alternative methods offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of several key reagents and methodologies for phenoxyethylation, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The selection of an appropriate reagent for introducing a phenoxy-ethyl group depends on several factors, including the nature of the substrate (nucleophile), desired reaction conditions, and functional group tolerance. The following table summarizes the performance of four primary methods.
| Reagent/Methodology | Nucleophile | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| (2-Bromoethoxy)benzene (Williamson Ether Synthesis) | Anilines | K₂CO₃, DMSO, 90 °C | 70-80[1] | High yields, readily available reagents. | Requires elevated temperatures, potential for side reactions with hindered substrates.[2] |
| Phenols | K₂CO₃, Acetone, Reflux | ~40 (for mono-alkylation with di-bromoethane)[3] | Well-established method. | Moderate yields for di-haloalkanes, risk of di-alkylation. | |
| 2-Phenoxyethanol (Mitsunobu Reaction) | Secondary Alcohols | PPh₃, DIAD, THF, rt | 43-93 (general for alcohols)[4][5] | Mild conditions, inversion of stereochemistry.[6][7] | Stoichiometric amounts of reagents, by-product removal can be challenging.[6] |
| Primary Amines | PPh₃, DIAD, THF, rt | 65 (for NsNH₂)[7][8] | Suitable for N-alkylation of acidic amines. | Limited to nucleophiles with pKa ≤ 15.[6] | |
| 2-Haloethanol & Phenol (Ullmann Condensation) | Phenol | CuI, Ligand, Base, Solvent (e.g., DMF, Toluene), 90-120 °C | 65-95[9][10][11] | Good for aryl ether formation, modern methods have milder conditions.[10][12] | Often requires a catalyst and specific ligands, can require high temperatures.[12] |
| Phenoxyacetaldehyde (Reductive Amination) | Primary/Secondary Amines | NaBH(OAc)₃, DCE, rt | 60-96 (general for aldehydes/ketones)[1] | Mild conditions, broad substrate scope, one-pot procedure.[13] | Requires synthesis of the aldehyde, potential for over-alkylation with some methods. |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Williamson Ether Synthesis using (2-Bromoethoxy)benzene with Anilines
This protocol is adapted from a procedure for the N-phenoxyethylation of anilines.[1]
Procedure:
-
To a solution of the aniline (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add (2-bromoethoxy)benzene (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-phenoxyethyl)aniline derivative.
Mitsunobu Reaction using 2-Phenoxyethanol with a Secondary Alcohol
This is a general procedure for the Mitsunobu reaction, which can be adapted for the phenoxyethylation of a secondary alcohol using 2-phenoxyethanol as the nucleophile.[6][7]
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol), 2-phenoxyethanol (1.2 mmol), and triphenylphosphine (PPh₃) (1.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired phenoxyethyl ether from triphenylphosphine oxide and other by-products.
Ullmann Condensation of Phenol with 2-Bromoethanol
This protocol is a representative procedure for the copper-catalyzed O-arylation of alcohols.[8][12]
Procedure:
-
To a reaction vessel, add copper(I) iodide (CuI) (0.1 mmol), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 mmol), phenol (1.0 mmol), and a base such as cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Add anhydrous dimethylformamide (DMF) (5 mL) as the solvent.
-
Add 2-bromoethanol (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination using Phenoxyacetaldehyde with a Primary Amine
This protocol describes a general procedure for reductive amination using sodium triacetoxyborohydride.[1][10]
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) and phenoxyacetaldehyde (1.2 mmol) in 1,2-dichloroethane (DCE) (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(2-phenoxyethyl)amine derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and reaction mechanisms for the discussed phenoxyethylation methods.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles" by H Huang and J Y. Kang [oasis.library.unlv.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - reductive amination with triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. gctlc.org [gctlc.org]
A Comparative Guide to Alkylating Agents: Yield and Performance in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various alkylating agents, a cornerstone class of cytotoxic compounds in cancer research and therapy. By covalently modifying cellular macromolecules, primarily DNA, these agents impede cell division and trigger cell death.[1][2] This document outlines their mechanisms of action, presents a comparative analysis of their cytotoxic yields based on experimental data, provides detailed protocols for key evaluation assays, and visualizes the critical signaling pathways and experimental workflows involved in their activity.
Performance Comparison: Cytotoxic Yield of Alkylating Agents
The cytotoxic efficacy of alkylating agents is a critical measure of their performance. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the agent. The following table summarizes the IC50 values for several common alkylating agents against various cancer cell lines, providing a basis for comparing their cytotoxic yields. It is important to note that these values can vary between studies due to different experimental conditions.[1]
| Alkylating Agent | Class | Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| Cisplatin | Platinum-based | A549 | Lung Carcinoma | 48 | ~7.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 48 | ~6.4 | [1] | ||
| U87 MG | Glioblastoma | 24 | 9.5 | [1] | ||
| Carmustine (BCNU) | Nitrosourea | U87 MG | Glioblastoma | 48 | 54.4 | [1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | ~200 | [1] | ||
| MOLT-4 | T-lymphoblastic Leukemia | Not Specified | ~200 | [1] | ||
| Temozolomide (TMZ) | Triazene | U87 MG | Glioblastoma | 48 | 748.3 | [1] |
| Mechlorethamine | Nitrogen Mustard | A549 | Lung Carcinoma | Not Specified | - | [3] |
| Melphalan | Nitrogen Mustard | SCC-25/CP | Squamous Cell Carcinoma | Not Specified | - | [4] |
| Chlorambucil | Nitrogen Mustard | Various | - | Not Specified | - | [5] |
| Bendamustine | Nitrogen Mustard | Various | - | Not Specified | - | [5] |
Key Experimental Protocols
The following are detailed methodologies for two key experiments used to evaluate the performance of alkylating agents: the MTT assay for cell viability and the Comet assay for DNA damage.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).[6]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[7]
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot the results to determine the IC50 value.
Alkaline Comet Assay for DNA Damage Assessment
Objective: To quantify the extent of DNA single-strand breaks induced by an alkylating agent.[8]
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of the alkylating agent for a specific duration.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.[8]
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[8]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[8]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 21V) for 30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet" shape.[8]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).[9]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the action and evaluation of alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthesis of Aryl Ethers: A Cost-Benefit Analysis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as an intermediate in organic synthesis. Its performance is objectively compared with alternative synthetic routes, supported by experimental data, detailed protocols, and visual workflows. The primary focus is on its application as a key building block for pharmaceutically relevant molecules.
Overview of this compound
This compound (CAS No. 37136-92-8) is a halogenated aromatic ether commonly employed as an intermediate in the synthesis of more complex organic molecules.[1] Its structure features a reactive bromoethoxy group, making it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-(2,6-dimethylphenoxy)ethyl moiety.[1] This characteristic is particularly valuable in medicinal chemistry and drug development for constructing specific pharmacophores.[1][2]
However, the selection of a synthetic route is a multi-faceted decision involving considerations of cost, yield, reaction efficiency, safety, and scalability. This guide uses the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor, as a practical case study to compare the utility of this compound against a common alternative pathway.
Comparative Analysis: Synthetic Routes to Aryl Ether Cores
The formation of the characteristic aryl ether linkage can be approached through several methods. Here, we compare a classical Williamson-type ether synthesis utilizing this compound against an alternative route starting from a phenol and an epoxide precursor, a method frequently cited in the synthesis of Viloxazine.[3][4][5]
Data Presentation: Cost and Performance
The following tables summarize the quantitative data associated with the reagent and the comparative synthetic routes.
Table 1: Reagent Cost Comparison
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example & Price (USD/g)* |
| This compound | 37136-92-8 | 229.11 | Santa Cruz Biotechnology: ~$100/g[6] |
| 2,6-Dimethylphenol | 576-26-1 | 122.16 | Sigma-Aldrich: ~$0.50/g |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | Sigma-Aldrich: ~$0.20/g |
| 2-Aminoethanol | 141-43-5 | 61.08 | Sigma-Aldrich: ~$0.15/g |
| Epichlorohydrin | 106-89-8 | 92.52 | Sigma-Aldrich: ~$0.30/g |
| 2-Ethoxyphenol | 94-71-3 | 138.16 | Sigma-Aldrich: ~$2.00/g |
*Prices are approximate, based on catalog listings for research quantities and are subject to change. Bulk pricing for industrial scale will differ significantly.
Table 2: Synthetic Route Performance Comparison (Case Study: Viloxazine Core Synthesis)
| Parameter | Route A: Via this compound | Route B: Via Phenol & Epoxide |
| Key Starting Materials | This compound, 2-Aminoethanol | 2-Ethoxyphenol, Epichlorohydrin, 2-Aminoethyl hydrogen sulfate |
| Overall Yield (approx.) | Good to High (Reported >80% for analogous reactions) | Variable, can be high with optimization (>75%)[3][7] |
| Reaction Steps | 2 (Intermediate synthesis + final coupling) | 2 (Epoxide formation + ring-opening/cyclization)[5] |
| Key Advantages | - Milder final coupling conditions.- Avoids use of highly toxic epichlorohydrin in the final stage. | - Utilizes more fundamental and cheaper starting materials.- Well-established in patent literature for scale-up.[4][8] |
| Key Disadvantages | - High cost of the bromo-intermediate.- Intermediate is not as widely available. | - Epichlorohydrin is a toxic and carcinogenic reagent requiring stringent handling.[7]- Potential for side reactions and impurity formation. |
| Scalability | Feasible, but cost may be prohibitive for large scale. | Proven scalability for industrial production. |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted Morpholine via this compound (Route A)
This protocol is a representative procedure for the Williamson-type ether synthesis followed by cyclization.
-
Reaction Setup: To a solution of 2-aminoethanol (1.1 equivalents) in a suitable solvent such as N,N-Dimethylformamide (DMF) is added a non-nucleophilic base like potassium carbonate (2.5 equivalents).
-
Addition of Reagent: this compound (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cyclization: Upon completion of the initial substitution, a strong base (e.g., Sodium Hydride) is added in a suitable solvent like THF to facilitate the intramolecular cyclization to the morpholine ring.
-
Workup and Purification: The reaction is cooled, quenched carefully with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Synthesis of Viloxazine Core via Epoxide Intermediate (Route B)
This protocol is adapted from patent literature describing the synthesis of Viloxazine.[3][5]
-
Step 1: Epoxide Formation: 2-Ethoxyphenol (1.0 equivalent) is reacted with epichlorohydrin (1.2 equivalents) in the presence of a base (e.g., sodium hydroxide) and optionally a phase-transfer catalyst to yield the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[3][8]
-
Step 2: Ring Formation: The crude epoxide intermediate is dissolved in a suitable solvent (e.g., ethanol). 2-Aminoethyl hydrogen sulfate (1.1 equivalents) is added, followed by a large excess of a base like sodium hydroxide, often added portion-wise to control the reaction.[7]
-
Reaction: The mixture is heated under reflux for several hours until the reaction is complete as monitored by an appropriate analytical method (TLC, LC-MS).
-
Workup and Purification: The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or toluene). The organic extract is dried, and the solvent is removed. The resulting free base can be further purified by distillation or crystallization, or converted directly to a salt (e.g., hydrochloride) and recrystallized.
Visualization of Workflows and Logic
The following diagrams illustrate the comparative experimental workflow and the decision-making logic for choosing a synthetic route.
Caption: Comparative experimental workflows for aryl ether synthesis.
Caption: Decision logic for selecting a synthetic pathway.
Conclusion and Recommendation
The choice between using this compound and alternative precursors depends heavily on the specific objectives of the synthesis.
-
This compound (Route A) is an excellent choice for small-scale laboratory synthesis, research, and early-stage drug discovery . Its primary benefits are the potentially milder reaction conditions for the final coupling step and the avoidance of highly toxic reagents like epichlorohydrin in the later stages of a synthetic sequence. However, its significantly higher cost and lower commercial availability make it less suitable for large-scale manufacturing.
-
The Phenol/Epoxide Pathway (Route B) is the more pragmatic and cost-effective option for large-scale and industrial production .[3] The low cost of the fundamental starting materials is a major advantage. This benefit, however, is coupled with the critical need for stringent safety protocols and specialized handling procedures due to the high toxicity of epichlorohydrin.
For drug development professionals, Route A may be preferable for rapidly generating analogs for initial screening, while Route B represents a more viable and economical path for process development and commercialization of a successful drug candidate.
References
- 1. 1-(2-Bromoethoxy)-3,5-dimethylbenzene | 37136-93-9 | Benchchem [benchchem.com]
- 2. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Proper Disposal of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary recommended disposal method for 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene is incineration by a licensed hazardous waste disposal facility. This guide provides detailed procedures for handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
As a halogenated organic compound, this compound requires careful management as hazardous waste. The toxicological properties of this specific chemical have not been fully investigated, underscoring the need for a cautious approach.[1]
Key Safety and Disposal Information
The following table summarizes the known hazard information and the recommended disposal protocol for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | Matrix Scientific |
| CAS Number | 37136-92-8 | Matrix Scientific |
| Known Hazards | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1] | Matrix Scientific |
| Primary Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] | Matrix Scientific |
| General Handling Precautions | Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[1] | Matrix Scientific |
| Personal Protective Equipment (PPE) | Wear protective safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1] | Matrix Scientific |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler. Adherence to these steps is critical for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : As soon as this compound is deemed a waste product, it must be managed as hazardous waste.
-
Segregate as Halogenated Organic Waste : This compound must be collected in a dedicated waste container for halogenated organic compounds.
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with other waste categories such as acids, bases, or aqueous waste.
-
Step 2: Proper Waste Containerization and Labeling
-
Select an Appropriate Container : Use a clean, leak-proof container that is chemically compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.
-
Label the Container Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The date of accumulation (when the first waste was added).
-
The name of the principal investigator or laboratory supervisor.
-
The laboratory room number.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
Step 3: Safe Storage in the Laboratory
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Secure and Ventilated : The storage area should be in a well-ventilated location, such as a chemical fume hood, and away from sources of ignition. Keep the container tightly closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound be disposed of down the sanitary sewer.
-
Licensed Disposal Vendor : The disposal of this chemical must be handled by a licensed and regulated hazardous waste disposal company that can perform chemical incineration.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS Number: 37136-92-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 37136-92-8 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| Boiling Point | 123°C at 10 Torr |
| Hazard Statements | Harmful if swallowed (H302).[1] Causes skin irritation (H315).[1] Causes serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1][2] |
| Signal Word | Warning |
| GHS Pictograms | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) are mandatory.[3] A full-face shield is recommended where splashing is a risk. | To protect against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[4][5] Inspect gloves for integrity before each use and follow proper removal techniques. | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | A chemical-resistant lab coat must be worn at all times. For larger quantities or tasks with a higher potential for exposure, consider chemical-resistant coveralls or an apron.[4] | To provide a barrier against accidental spills and splashes.[4] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To minimize the inhalation of vapors which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
